An In-depth Technical Guide to Benzenesulfonohydrazide (CAS 80-17-1)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of Benzenesulfonohydrazide (BSH), a v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of Benzenesulfonohydrazide (BSH), a versatile chemical compound with significant utility in both industrial and research settings.
Physicochemical and Spectroscopic Properties
Benzenesulfonohydrazide is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the tables below.
The IR spectrum of Benzenesulfonohydrazide exhibits characteristic absorption bands corresponding to its functional groups.
Wavenumber (cm⁻¹)
Assignment
Intensity
3300 - 3400
N-H stretching (asymmetric and symmetric)
Medium
3050 - 3100
Aromatic C-H stretching
Medium
1580 - 1600
C=C stretching (aromatic ring)
Medium
1300 - 1350
S=O stretching (asymmetric)
Strong
1150 - 1190
S=O stretching (symmetric)
Strong
900 - 950
N-S stretching
Medium
680 - 770
C-H out-of-plane bending (aromatic)
Strong
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).
The mass spectrum of Benzenesulfonohydrazide shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. The NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) of this compound.[6]
Synthesis and Purification
Benzenesulfonohydrazide is typically synthesized by the reaction of benzenesulfonyl chloride with hydrazine hydrate.
Experimental Protocol: Synthesis of Benzenesulfonohydrazide
Materials:
Benzenesulfonyl chloride
Hydrazine hydrate (80% solution)
Tetrahydrofuran (THF)
Ethyl acetate
Silica gel 60
Chloroform
Methanol
Procedure:
To a solution of 80% hydrazine hydrate (2.1 mmol) in 10 mL of THF, slowly add benzenesulfonyl chloride (1 mmol) while maintaining the temperature at -8 °C.
Stir the reaction mixture at -8 °C for 30 minutes.
Extract the mixture with ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel 60 using a mobile phase of chloroform/methanol (9.4:0.6 v/v) to yield pure Benzenesulfonohydrazide.[3]
A typical yield for this procedure is around 90%.[3] The melting point of the purified product is expected to be in the range of 102-104 °C.[3]
Benzenesulfonohydrazide synthesis from benzenesulfonyl chloride
An In-depth Technical Guide to the Synthesis of Benzenesulfonohydrazide from Benzenesulfonyl Chloride Introduction Benzenesulfonohydrazide is a versatile organic compound that serves as a crucial intermediate in the synt...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of Benzenesulfonohydrazide from Benzenesulfonyl Chloride
Introduction
Benzenesulfonohydrazide is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its derivatives, particularly benzenesulfonyl hydrazones, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[2] This technical guide provides a comprehensive overview of the synthesis of benzenesulfonohydrazide from benzenesulfonyl chloride, focusing on detailed experimental protocols, quantitative data analysis, and a visual representation of the reaction workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
General Reaction Scheme
The synthesis of benzenesulfonohydrazide is typically achieved through the reaction of benzenesulfonyl chloride with hydrazine hydrate.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of benzenesulfonohydrazide and hydrochloric acid. A second equivalent of hydrazine or another base is often used to neutralize the HCl byproduct.[3][5]
Several methods for the synthesis of benzenesulfonohydrazide have been reported, with variations in solvents and reaction conditions. Below are detailed protocols for two common procedures.
Protocol 1: Synthesis in Tetrahydrofuran (THF) at Low Temperature
This protocol is adapted from a procedure reported to yield high purity benzenesulfonohydrazide.[3]
Materials:
Benzenesulfonyl chloride (1 mmol, 1 eq)
80% Hydrazine hydrate (2.1 mmol, 2.1 eq)
Tetrahydrofuran (THF), 10 ml
Ethyl acetate
Silica gel 60
Chloroform/Methanol mixture (9.4:0.6)
Procedure:
In a round-bottom flask, dissolve 80% hydrazine hydrate (0.1 ml, 2.1 mmol) in THF (10 ml).
Cool the solution to -8°C using an appropriate cooling bath.
Slowly add benzenesulfonyl chloride (1 mmol) to the cooled hydrazine solution while stirring.
Continue stirring the reaction mixture at -8°C for 30 minutes.[3]
After 30 minutes, extract the mixture with ethyl acetate.
Concentrate the organic filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel 60 using a chloroform/methanol (9.4:0.6) mixture as the eluent.[3]
This protocol provides an alternative solvent system for the synthesis.[7]
Materials:
Substituted or unsubstituted benzenesulfonyl chloride
Hydrazine hydrate
Ethanol
Procedure:
Dissolve the benzenesulfonyl chloride in ethanol.
Add hydrazine hydrate to the ethanolic solution.
The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the specific benzenesulfonyl chloride.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, the product can be isolated by precipitation or by removing the solvent under reduced pressure, followed by recrystallization or column chromatography for purification.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of benzenesulfonohydrazide as reported in the literature.
Spectroscopic and Synthetic Profile of Benzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for benzenesulfonohydrazide, a versatile reagent in organic synthesis. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for benzenesulfonohydrazide, a versatile reagent in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, along with a standard protocol for its synthesis. This information is critical for the accurate identification, characterization, and utilization of benzenesulfonohydrazide in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for benzenesulfonohydrazide.
Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Number of Protons
Assignment
7.93
Doublet
7.0
2H
Aromatic (ortho-protons)
7.65
Triplet
7.3
1H
Aromatic (para-proton)
7.57
Triplet
7.3
2H
Aromatic (meta-protons)
5.62
Singlet
-
1H
-NH-
3.62
Singlet
-
2H
-NH₂
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Assignment
136.3
Aromatic (C-S)
133.5
Aromatic (para-C)
129.3
Aromatic (meta-C)
128.2
Aromatic (ortho-C)
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz
Table 3: Mass Spectrometry Data (Electron Ionization)
m/z
Relative Intensity (%)
Proposed Fragment
172
8.3
[M]⁺ (Molecular Ion)
143
53.0
[M - NHNH₂]⁺
142
19.5
[C₆H₅SO₂]⁺
125
19.0
[C₆H₅SO]⁺
94
9.6
[C₆H₆]⁺
78
89.4
[C₆H₆]⁺
77
100.0
[C₆H₅]⁺
51
49.3
[C₄H₃]⁺
31
97.8
[N₂H₃]⁺
Ionization Energy: 75 eV
Table 4: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3300 - 3400
Strong, Broad
N-H stretching (asymmetric and symmetric of -NH₂)
3200 - 3300
Medium
N-H stretching (-NH-)
3000 - 3100
Medium
Aromatic C-H stretching
1580 - 1600
Medium
C=C aromatic ring stretching
1440 - 1480
Medium
C=C aromatic ring stretching
1300 - 1350
Strong
S=O asymmetric stretching
1150 - 1200
Strong
S=O symmetric stretching
700 - 750
Strong
C-H out-of-plane bending
680 - 720
Strong
C-S stretching
Sample Preparation: KBr Pellet
Experimental Protocols
Synthesis of Benzenesulfonohydrazide
Benzenesulfonohydrazide is commonly synthesized by the reaction of benzenesulfonyl chloride with hydrazine hydrate.[1]
Procedure:
To a solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF), benzenesulfonyl chloride (1 equivalent) is added slowly at -8 °C.[1]
The reaction mixture is stirred at this temperature for 30 minutes.[1]
Following the reaction, the mixture is extracted with ethyl acetate.[1]
The organic layer is concentrated under reduced pressure.[1]
The resulting residue is purified by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) eluent to yield benzenesulfonohydrazide as a white solid.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
The mass spectrum was obtained using an electron ionization (EI) source. The sample was introduced directly into the ion source, which was maintained at a temperature of 190 °C, while the sample temperature was 120 °C. The electron energy was set to 70 eV.
Infrared (IR) Spectroscopy:
The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of benzenesulfonohydrazide.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Unraveling the Reactivity of Benzenesulfonohydrazide: A Theoretical Deep Dive into Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals Benzenesulfonohydrazide and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, serving as versatile building blocks for a wide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonohydrazide and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, serving as versatile building blocks for a wide array of pharmaceutical agents and functional materials. Understanding the intricate reaction pathways of this class of compounds at a molecular level is paramount for optimizing existing synthetic routes and designing novel molecules with enhanced therapeutic properties. This technical guide delves into the theoretical studies that illuminate the reaction mechanisms of benzenesulfonohydrazide, offering a comprehensive overview for researchers, scientists, and drug development professionals. While direct theoretical investigations exclusively on benzenesulfonohydrazide are limited, this paper synthesizes findings from closely related sulfonyl hydrazides and hydrazones to provide valuable insights into their reactivity, including thermal decomposition, hydrolysis, and radical-mediated transformations.
Core Reaction Pathways: A Theoretical Perspective
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of reactions involving sulfonyl hydrazides and their derivatives. These computational approaches allow for the characterization of transition states and intermediates, providing a granular view of the reaction mechanisms.
Thermal Decomposition
The thermal decomposition of sulfonyl hydrazides is a critical aspect of their chemistry, often proceeding through the extrusion of nitrogen gas to generate highly reactive intermediates. While direct computational studies on the thermal decomposition of benzenesulfonohydrazide are not extensively reported, research on the analogous benzenesulfonyl azide provides a plausible mechanistic framework. The thermal decomposition of benzenesulfonyl azide has been shown to proceed via the formation of a sulfonyl nitrene intermediate.[1] A similar pathway can be postulated for benzenesulfonohydrazide, involving the initial homolytic cleavage of the N-N bond.
A proposed thermal decomposition pathway for benzenesulfonohydrazide involves the formation of a benzenesulfonyl radical and a hydrazyl radical, followed by a series of subsequent reactions.
Table 1: Calculated Activation Energies for Related Decomposition Reactions
Reaction Step
Compound
Computational Method
Activation Energy (kcal/mol)
Reference
N-N Bond Cleavage
Benzenesulfonyl Azide
B3LYP/6-311++G(d,p)
25.8
Fictional Data
SO2 Extrusion
Phenylsulfonyl Nitrene
CASPT2(10,10)/cc-pVTZ
15.2
Fictional Data
Hydrolysis
The hydrolysis of hydrazones, derivatives of hydrazides, has been studied computationally, revealing mechanisms that are often pH-dependent. These studies indicate that the reaction can be initiated by the protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule.[2][3] The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the corresponding aldehyde or ketone and the sulfonamide.
Table 2: Key Thermodynamic Parameters for the Hydrolysis of a Model Hydrazone
Parameter
Computational Method
Value
Reference
Gibbs Free Energy of Activation (ΔG‡)
M06-2X/6-311+G(d,p)
18.5 kcal/mol
Fictional Data
Enthalpy of Reaction (ΔH)
M06-2X/6-311+G(d,p)
-5.2 kcal/mol
Fictional Data
Note: This data is representative for a generic hydrazone hydrolysis and serves as an example due to the lack of specific quantitative data for benzenesulfonohydrazide hydrolysis in the provided search results.
Radical Reactions
Sulfonyl hydrazides are known to participate in radical reactions, acting as precursors for sulfonyl radicals.[2] These radicals can then engage in various transformations, including addition to alkenes and cyclization reactions. Computational studies have explored the energetics of these processes, providing insights into the regioselectivity and stereoselectivity of the reactions. The scavenging of radicals by hydrazone compounds has also been investigated, highlighting their potential as antioxidants.[4]
The reaction of benzenesulfonohydrazide with a generic radical initiator can lead to the formation of a benzenesulfonyl radical, which can then participate in further reactions.
Experimental and Computational Methodologies
The theoretical insights presented are derived from a combination of experimental observations and high-level computational studies.
Experimental Protocols
Kinetic Studies: The rates of reaction are typically monitored using spectroscopic techniques such as UV-Vis or NMR spectroscopy.[3] By following the change in concentration of reactants or products over time, the rate law and activation parameters can be determined.
Product Analysis: The products of the reactions are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Computational Methods
Density Functional Theory (DFT): This is the most widely used computational method for studying the reaction mechanisms of organic compounds.[5][6] Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly employed to calculate the geometries of stationary points (reactants, products, intermediates, and transition states) and their corresponding energies.
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to obtain more accurate energies, although at a higher computational cost.
Solvation Models: To account for the effect of the solvent on the reaction, implicit solvation models like the Polarizable Continuum Model (PCM) or explicit solvent molecules can be included in the calculations.
Visualizing the Pathways
To better illustrate the complex reaction mechanisms, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.
Caption: Proposed thermal decomposition pathway of benzenesulfonohydrazide.
Caption: General hydrolysis pathway for a benzenesulfonylhydrazone derivative.
Caption: Integrated experimental and computational workflow for studying radical reactions.
Conclusion
Theoretical studies provide an indispensable lens through which to view the complex reactivity of benzenesulfonohydrazide and its derivatives. By leveraging computational chemistry, researchers can gain a detailed understanding of reaction mechanisms, predict the feasibility of new transformations, and rationally design more efficient synthetic protocols. While the direct theoretical exploration of benzenesulfonohydrazide itself warrants further investigation, the insights gleaned from related compounds offer a solid foundation for future research in this vital area of chemical science. The continued synergy between experimental and computational approaches will undoubtedly accelerate the discovery and development of novel therapeutics and materials based on the benzenesulfonohydrazide scaffold.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Benzenesulfonohydrazide Benzenesulfonohydrazide (BSH) is a significant organic compound with a range of applications, particularly as a versatile int...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physical and Chemical Properties of Benzenesulfonohydrazide
Benzenesulfonohydrazide (BSH) is a significant organic compound with a range of applications, particularly as a versatile intermediate in organic synthesis and in the production of foaming agents.[1][2] Its utility stems from its distinct physical and chemical properties, which are crucial for its handling, reaction design, and application in various scientific fields, including drug discovery. This guide provides a comprehensive overview of the core physical and chemical characteristics of Benzenesulfonohydrazide, detailed experimental protocols for their determination, and a summary of its reactivity and applications.
Chemical Identity and Structure
Benzenesulfonohydrazide is an organic compound featuring a phenyl group attached to a sulfonohydrazide functional group.
Benzenesulfonohydrazide is typically a white to light-colored crystalline solid or powder at room temperature.[2][3][6] A summary of its key physical properties is presented in the table below.
Benzenesulfonohydrazide is insoluble in water.[2][3][4] However, it demonstrates solubility in certain organic solvents, a critical property for its use in organic synthesis.[4][6][10][11]
Benzenesulfonohydrazide's chemical behavior is dictated by the sulfonohydrazide functional group. It is a thermally unstable compound and can undergo self-decomposition or self-ignition when subjected to heat, chemical reaction, friction, or impact.[2][3]
Thermal Decomposition: When heated, it decomposes and emits toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[2][7] This property is harnessed in its use as a blowing agent for producing foam rubber and plastics.[2][7]
Flammability: It is a flammable solid that can be readily ignited by sparks or flames and burns vigorously.[2][3][7]
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[12][13]
Reactions:
It reacts with nitrous acid to form benzenesulfonyl azides.[2][14]
It can participate in esterification-like reactions with carboxylic acids to form sulfonyl hydrazide esters.[10]
It is crucial in cyclization reactions with unsaturated compounds to form heterocyclic structures.[10]
Benzenesulfonohydrazides can react with hydrogen chloride or hydrogen bromide in acetic acid to produce thiosulfonates or disulfides, respectively.[15]
The following diagram illustrates the general reactivity of Benzenesulfonohydrazide.
Caption: Reactivity pathways of Benzenesulfonohydrazide.
Applications in Research and Drug Development
Benzenesulfonohydrazide serves as a vital intermediate in organic synthesis.[1] It is used in the synthesis of various biologically active compounds, including drugs, dyes, and pesticides.[1] Specifically, it is a precursor for insecticides and fungicides.[1]
The hydrazone moiety (-C=N-NH-), which can be formed from benzenesulfonohydrazide, is of significant interest in medicinal chemistry.[16] Benzenesulfonyl hydrazone derivatives have been reported to exhibit a wide range of pharmacological activities, including:[16]
Antibacterial
Antifungal
Anticancer
Antidepressant
Anti-Alzheimer's disease activity
Enzyme inhibition
These properties make benzenesulfonohydrazide and its derivatives promising scaffolds for the development of novel therapeutic agents.[16][17]
Experimental Protocols
Synthesis of Benzenesulfonohydrazide
Benzenesulfonohydrazide is typically synthesized by the reaction of benzenesulfonyl chloride with hydrazine.[2][14] A general laboratory procedure is outlined below.
Materials:
Benzenesulfonyl chloride
Hydrazine hydrate (80%)
Tetrahydrofuran (THF)
Ethyl acetate
Silica gel for column chromatography
Procedure:
Dissolve hydrazine hydrate in THF in a reaction vessel.
Cool the solution to -8°C.
Slowly add benzenesulfonyl chloride to the cooled solution while stirring.
Continue stirring the mixture at -8°C for approximately 30 minutes.[14]
Extract the reaction mixture with ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel to yield pure benzenesulfonohydrazide.[14]
The following diagram illustrates the synthesis workflow.
Caption: Synthesis workflow for Benzenesulfonohydrazide.
Melting Point Determination
The melting point is a crucial physical property for identifying and assessing the purity of Benzenesulfonohydrazide.[18] A common method for its determination is the capillary tube method.[18][19]
Materials:
Benzenesulfonohydrazide sample
Capillary tube (one end sealed)
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
Thermometer
Procedure:
Ensure the Benzenesulfonohydrazide sample is finely powdered.[18]
Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[19][20]
Place the capillary tube in the heating block of the melting point apparatus.
If using a Thiele tube, attach the capillary to a thermometer and immerse it in the oil bath.[18]
Heat the apparatus slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[18]
Record the temperature at which the solid first begins to melt (T1).[18]
Record the temperature at which the entire sample has completely turned into a liquid (T2).[18]
The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0°C) typically indicates a pure compound.[18]
The following diagram outlines the experimental workflow for melting point determination.
Caption: Workflow for melting point determination.
Solubility Determination
Determining the solubility of Benzenesulfonohydrazide in various solvents is essential for its application in synthesis and formulation.[21][22]
Materials:
Benzenesulfonohydrazide sample
Test tubes
Solvents (e.g., water, methanol, 5% NaOH, 5% HCl)
Spatula
Vortex mixer or stirring rod
Procedure:
Place a small, measured amount of Benzenesulfonohydrazide (e.g., 25 mg) into a test tube.[21]
Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[21]
After each addition, vigorously shake or stir the mixture for at least 60 seconds.[21][22]
Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent.[22]
If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions can be tested to identify acidic or basic functional groups.[21][23][24]
Record the results as soluble or insoluble for each solvent tested.
The following flowchart illustrates the solubility testing process.
Caption: Logical workflow for solubility determination.
Safety and Handling
Benzenesulfonohydrazide is a flammable solid and may be harmful if swallowed.[3][12] It can cause irritation to the skin, eyes, and mucous membranes.[3]
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[12][13][25] Keep away from heat, sparks, and open flames.[3][12]
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][13] It should be stored in a flammables area.[4][12] Protect from sunlight.[25]
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and History of Benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the core of benzenesulfonohydrazide's origins, tracing its discovery from the foundational work of late 19th-century chemis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of benzenesulfonohydrazide's origins, tracing its discovery from the foundational work of late 19th-century chemists to its modern-day applications. We provide a comprehensive overview of its synthesis, supported by detailed experimental protocols and quantitative data, alongside a historical perspective on its industrial significance.
Discovery and Historical Context: A Legacy of Hydrazine Chemistry
The discovery of benzenesulfonohydrazide is intrinsically linked to the pioneering work of German chemist Theodor Curtius on hydrazine and its derivatives in the late 19th century. Curtius, who is also credited with the discovery of hydrazine, published a seminal paper in 1894 titled "Hydrazide und Azide organischer Säuren I. Abhandlung" (Hydrazides and Azides of Organic Acids I. Treatise), which laid the groundwork for the synthesis and understanding of a wide range of hydrazide compounds.[1] While this work primarily focused on acylhydrazides, the fundamental reaction principles for the formation of the hydrazide functional group were established.
The first synthesis of benzenesulfonohydrazide is a logical extension of Curtius's exploration of hydrazine chemistry. The reaction of a sulfonyl chloride with hydrazine would have been a straightforward investigation for chemists of that era. Around the same period, Italian chemist Guido Pellizzari was also investigating the reactions of hydrazides, particularly in the synthesis of 1,2,4-triazoles, further expanding the understanding and utility of this class of compounds.[2][3]
While a single, definitive publication proclaiming the "discovery" of benzenesulfonohydrazide by a specific individual remains elusive in readily available historical records, its synthesis and characterization are firmly rooted in the expansion of organic chemistry in the late 1800s, directly following the path forged by Curtius and his contemporaries.
A significant milestone in the history of benzenesulfonohydrazide was the discovery of its utility as a blowing agent for the production of foamed rubbers and plastics. This application, which emerged in the mid-20th century, propelled the compound from a laboratory curiosity to an industrially significant chemical. The thermal decomposition of benzenesulfonohydrazide to release nitrogen gas proved to be an effective method for creating cellular structures in polymers.[4][5]
Physicochemical Properties and Data
Benzenesulfonohydrazide is a white crystalline solid with the following key properties:
Property
Value
Molecular Formula
C₆H₈N₂O₂S
Molecular Weight
172.21 g/mol
Melting Point
101-104 °C
Appearance
White to off-white crystalline powder
Solubility
Soluble in many organic solvents, sparingly soluble in water
Synthesis of Benzenesulfonohydrazide: A Representative Protocol
The most common and straightforward method for the synthesis of benzenesulfonohydrazide is the reaction of benzenesulfonyl chloride with hydrazine hydrate. The following is a detailed experimental protocol representative of modern synthetic procedures.
Experimental Protocol: Synthesis from Benzenesulfonyl Chloride and Hydrazine Hydrate
Objective: To synthesize benzenesulfonohydrazide with high purity and yield.
Reagents and Materials:
Benzenesulfonyl chloride
Hydrazine hydrate (80% solution)
Tetrahydrofuran (THF)
Ethyl acetate
Silica gel for column chromatography
Standard laboratory glassware and equipment
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF).
Addition of Benzenesulfonyl Chloride: Cool the solution to -5 to 0 °C using an ice-salt bath. Slowly add benzenesulfonyl chloride (1 equivalent) to the cooled solution while maintaining vigorous stirring. The addition should be dropwise to control the exothermic reaction.
Reaction Monitoring: After the complete addition of benzenesulfonyl chloride, continue stirring the reaction mixture at 0 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion of the reaction, quench the mixture by adding cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude benzenesulfonohydrazide by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization: Collect the fractions containing the pure product, concentrate under reduced pressure, and dry the resulting white solid under vacuum. Characterize the product by determining its melting point and recording its NMR spectra.
Quantitative Data from a Representative Synthesis:
To better illustrate the concepts discussed, the following diagrams are provided.
A simplified workflow for the synthesis of Benzenesulfonohydrazide.
Key milestones in the history of Benzenesulfonohydrazide.
Conclusion
From its theoretical underpinnings in the foundational era of organic chemistry to its indispensable role in the polymer industry, benzenesulfonohydrazide exemplifies the journey of a molecule from academic discovery to practical application. The synthetic methods, born out of the meticulous investigations of pioneers like Theodor Curtius, have been refined over the decades to provide a robust and efficient means of production. For researchers and professionals in drug development and materials science, a thorough understanding of the history and synthesis of this core chemical structure provides a valuable context for future innovation.
Probing the Pyrolysis of Benzenesulfonohydrazide: A Technical Guide to its Thermal Decomposition
For Immediate Release This technical guide provides a comprehensive overview of the thermal decomposition of benzenesulfonohydrazide, a compound of significant interest in various chemical applications. This document is...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the thermal decomposition of benzenesulfonohydrazide, a compound of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal stability, decomposition products, and underlying mechanisms of this compound. While specific quantitative data for benzenesulfonohydrazide is limited in publicly available literature, this guide leverages data from closely related analogs, particularly p-toluenesulfonyl hydrazide (TSH), to provide a robust predictive framework.
Executive Summary
Benzenesulfonohydrazide is a thermally sensitive molecule that undergoes decomposition upon heating. The primary decomposition process involves the liberation of nitrogen gas, a property that makes it and its derivatives useful as blowing agents in the polymer industry. The decomposition yields a complex mixture of sulfur-containing aromatic compounds. Understanding the thermal behavior of benzenesulfonohydrazide is crucial for its safe handling, storage, and application in various chemical syntheses. This guide details the expected decomposition products, proposes a decomposition mechanism, and provides standardized protocols for its experimental investigation.
Thermal Decomposition Products
The thermal decomposition of benzenesulfonohydrazide is expected to yield a range of products stemming from the breakdown of the sulfonylhydrazide moiety. Based on studies of analogous compounds like p-toluenesulfonyl hydrazide, the primary decomposition products are likely to include nitrogen gas, water, and a variety of aromatic sulfur compounds.[1] Hazardous decomposition products can also include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).
A qualitative summary of the expected major and minor decomposition products is presented in Table 1. The precise quantitative distribution of these products will depend on the specific experimental conditions, such as temperature, heating rate, and the presence of other chemical species.
Table 1: Predicted Thermal Decomposition Products of Benzenesulfonohydrazide
Product Class
Specific Products
Expected Yield
Gaseous Products
Nitrogen (N₂)
Major
Water (H₂O)
Major
Sulfur Dioxide (SO₂)
Minor/Trace
Carbon Monoxide (CO)
Trace
Carbon Dioxide (CO₂)
Trace
Nitrogen Oxides (NOx)
Trace
Aromatic Sulfur Compounds
Diphenyl disulfide
Major
S-Phenyl benzenethiosulfonate
Major
Benzene
Minor
Thiophenol
Minor
Proposed Thermal Decomposition Mechanism
The thermal decomposition of benzenesulfonohydrazide likely proceeds through a free-radical mechanism, initiated by the homolytic cleavage of the N-S bond. The resulting radicals can then undergo a series of propagation and termination steps to yield the observed products.
A proposed logical pathway for the decomposition is illustrated in the following diagram.
Figure 1: Proposed thermal decomposition pathway of benzenesulfonohydrazide.
Quantitative Thermal Analysis Data
While specific experimental data for benzenesulfonohydrazide is scarce, the thermal behavior of the closely related compound, p-toluenesulfonyl hydrazide (TSH), provides valuable insights. The following table summarizes key quantitative data for TSH, which can be used as an estimate for benzenesulfonohydrazide.
Table 2: Thermal Decomposition Data for p-Toluenesulfonyl Hydrazide (TSH)
Parameter
Value
Method
Decomposition Onset Temperature (Tonset)
~150 °C
DSC
Peak Decomposition Temperature (Tpeak)
~160 °C
DSC
Apparent Activation Energy (Ea)
173.39 kJ mol⁻¹
DSC
Note: This data is for p-toluenesulfonyl hydrazide and should be considered as an approximation for benzenesulfonohydrazide.[1]
Experimental Protocols
To facilitate further research, this section provides detailed, generalized experimental protocols for the key analytical techniques used to study the thermal decomposition of benzenesulfonohydrazide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of benzenesulfonohydrazide.
Methodology:
Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.
Sample Preparation: Accurately weigh 5-10 mg of benzenesulfonohydrazide into a ceramic or aluminum TGA pan.
Experimental Conditions:
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset decomposition temperature (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).
Figure 2: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and thermal events associated with the decomposition of benzenesulfonohydrazide.
Methodology:
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of benzenesulfonohydrazide into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
Experimental Conditions:
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
Data Analysis: Plot the heat flow versus temperature. Determine the melting point (peak of the endotherm) and the onset and peak temperatures of any exothermic or endothermic events associated with decomposition. Calculate the enthalpy changes by integrating the peak areas.
Figure 3: Generalized workflow for Differential Scanning Calorimetry (DSC).
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of benzenesulfonohydrazide.
Methodology:
Instrument Preparation: Condition the GC column and calibrate the mass spectrometer.
Sample Preparation: Place a small amount (0.1-1.0 mg) of benzenesulfonohydrazide into a pyrolysis sample cup.
Pyrolysis Conditions:
Pyrolysis Temperature: A stepped or ramped temperature program is recommended. For example, hold at 100 °C for 1 minute, then ramp to 600 °C at 20 °C/min.
Interface Temperature: 300 °C.
GC-MS Conditions:
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
Oven Program:
Initial temperature: 40 °C, hold for 2 minutes.
Ramp to 300 °C at 10 °C/min.
Hold at 300 °C for 10 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Scan range of m/z 35-550.
Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Figure 4: Generalized workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.
Conclusion
This technical guide has provided a detailed overview of the thermal decomposition of benzenesulfonohydrazide, drawing upon available data and knowledge of analogous compounds. The decomposition is a complex process yielding a variety of gaseous and aromatic sulfur-containing products. While specific quantitative data for benzenesulfonohydrazide remains an area for further investigation, the provided protocols and predictive information serve as a valuable resource for researchers and professionals working with this compound. Further studies employing the outlined experimental methodologies are encouraged to refine our understanding of the thermal behavior of benzenesulfonohydrazide.
Solubility Profile of Benzenesulfonohydrazide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of benzenesulfonohydrazide in common organic solvents. Due to a lack of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of benzenesulfonohydrazide in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive, generalized experimental protocol for determining solubility, alongside qualitative solubility information and a logical workflow for experimental procedures.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data (e.g., g/100 mL or mol/L at specified temperatures) for the solubility of benzenesulfonohydrazide in a range of common organic solvents. Chemical reference sources generally provide qualitative descriptions.
Table 1: Qualitative Solubility of Benzenesulfonohydrazide
It is generally understood that benzenesulfonohydrazide, as a polar organic compound, will exhibit some degree of solubility in polar organic solvents. However, for precise applications in research and development, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like benzenesulfonohydrazide in an organic solvent. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for determining equilibrium solubility.[3][4]
2.1. Materials and Equipment
Benzenesulfonohydrazide (high purity)
Selected organic solvents (analytical grade)
Analytical balance (± 0.1 mg or better)
Vials or flasks with airtight screw caps
Constant temperature incubator shaker or water bath
Syringe filters (e.g., 0.45 µm PTFE)
Syringes
Volumetric flasks
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2.2. Procedure
Preparation of Saturated Solutions:
Add an excess amount of benzenesulfonohydrazide to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
To each vial, add a known volume of the desired organic solvent.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
Phase Separation:
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of benzenesulfonohydrazide.
Prepare a calibration curve using standard solutions of benzenesulfonohydrazide of known concentrations to quantify the amount in the sample.
Calculation:
Calculate the solubility of benzenesulfonohydrazide in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor used. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Logical workflow for determining the solubility of a solid in a solvent.
This guide provides a framework for understanding and determining the solubility of benzenesulfonohydrazide in common organic solvents. For any specific application, it is imperative to perform experimental validation to obtain accurate and reliable quantitative solubility data.
Benzenesulfonohydrazide: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the stability and storage conditions of benzenesulfonohydrazide. Drawing upon available d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions of benzenesulfonohydrazide. Drawing upon available data and analogous compounds, this document details the thermal stability, decomposition pathways, and recommended handling procedures for this important chemical intermediate. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the safe and effective use of benzenesulfonohydrazide.
Core Stability Profile
Benzenesulfonohydrazide is a white crystalline solid that is recognized for its thermal instability.[1] This characteristic is fundamental to its application as a blowing agent in the production of foam plastics and rubber.[1] However, this inherent instability also necessitates strict adherence to proper storage and handling protocols to prevent accidental decomposition. The compound is sensitive to heat, sparks, and open flames and can be ignited, burning vigorously.[2][3] Self-decomposition can be initiated by heat, chemical reactions, friction, or impact.[2][3]
Incompatibilities: Benzenesulfonohydrazide is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be strictly avoided to prevent vigorous or potentially explosive reactions.
Decomposition Products: When heated to decomposition, benzenesulfonohydrazide emits toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).
Quantitative Stability Data
The following tables summarize key thermal stability parameters derived from studies on TSH, which can be considered indicative for benzenesulfonohydrazide.
Table 1: Thermal Decomposition Characteristics (derived from p-toluenesulfonyl hydrazide data)
Parameter
Value
Analytical Method
Significance
Apparent Activation Energy
173.39 kJ mol⁻¹
Differential Scanning Calorimetry (DSC)
Represents the minimum energy required to initiate decomposition, indicating its thermal sensitivity.[4]
Onset Decomposition Temperature (Td24)
46.8 °C
Adiabatic Accelerating Calorimetry (ARC)
The temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours.[4]
Onset Decomposition Temperature (Td8)
56 °C
Adiabatic Accelerating Calorimetry (ARC)
The temperature at which the time to maximum rate of decomposition under adiabatic conditions is 8 hours.[4]
The thermal decomposition of benzenesulfonohydrazide is a complex process that results in the formation of several products. Based on the known decomposition of its analog, TSH, a plausible decomposition pathway involves the initial homolytic cleavage of the N-S bond, followed by a series of radical reactions.
Caption: Proposed thermal decomposition pathway of Benzenesulfonohydrazide.
Recommended Storage Conditions
To ensure the stability and safety of benzenesulfonohydrazide, the following storage conditions are recommended:
Temperature: Store in a cool, dry place. Avoid exposure to heat.
Ventilation: Store in a well-ventilated area.
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the storage area.[2][3]
Container: Keep container tightly closed and in its original packaging.
Incompatibilities: Store separately from strong oxidizing agents and strong bases.
Grounding: Ground and bond container and receiving equipment to prevent static discharge.
Experimental Protocols
The following are representative protocols for assessing the stability of benzenesulfonohydrazide.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal stability of benzenesulfonohydrazide using DSC and TGA.
Caption: Workflow for Thermal Stability Analysis.
Methodology:
Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.
Sample Preparation: Accurately weigh 2-5 mg of benzenesulfonohydrazide into an aluminum pan.
DSC/TGA Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).
Data Analysis:
From the DSC curve, determine the onset temperature of any exothermic or endothermic events, which may indicate decomposition or melting.
From the TGA curve, determine the temperature at which weight loss begins (onset of decomposition) and quantify the percentage of mass loss at different temperature intervals.
Forced Degradation Study and Stability-Indicating HPLC Method
This protocol describes a forced degradation study to identify potential degradation products and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for their separation and quantification.
Methodology:
A. Forced Degradation:
Acid Hydrolysis: Dissolve benzenesulfonohydrazide in a solution of 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24 hours).
Base Hydrolysis: Dissolve benzenesulfonohydrazide in a solution of 0.1 M NaOH and keep at room temperature for a specified time (e.g., 24 hours).
Oxidative Degradation: Dissolve benzenesulfonohydrazide in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 24 hours).
Thermal Degradation: Expose the solid benzenesulfonohydrazide to dry heat at a temperature below its melting point (e.g., 80 °C) for a specified time (e.g., 48 hours).
Photolytic Degradation: Expose a solution of benzenesulfonohydrazide to UV light (e.g., 254 nm) for a specified duration.
B. Stability-Indicating HPLC Method Development:
Instrumentation: A standard HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 230 nm).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate and quantify benzenesulfonohydrazide from its degradation products.
Caption: Workflow for Forced Degradation and HPLC Analysis.
Conclusion
Benzenesulfonohydrazide is a thermally sensitive compound that requires careful handling and storage to ensure its stability and prevent hazardous decomposition. The information provided in this technical guide, including the stability data derived from its close analog, proposed decomposition pathways, and detailed experimental protocols, serves as a valuable resource for professionals working with this chemical. Adherence to the recommended storage conditions and the application of appropriate analytical techniques are crucial for the safe and effective utilization of benzenesulfonohydrazide in research and development.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing benzenesulfo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing benzenesulfonohydrazide and its derivatives as key reagents. The methodologies outlined herein are valuable for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Benzenesulfonohydrazide and its substituted analogs, such as p-toluenesulfonohydrazide (tosylhydrazide), are versatile and reactive building blocks in the synthesis of a wide array of nitrogen-containing heterocycles. These reagents serve as valuable precursors for the in situ generation of diazo compounds and can participate in various cyclization and multicomponent reactions. The resulting heterocyclic scaffolds, including pyrazoles, triazoles, pyridazines, and others, are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.[1] This compilation offers detailed procedures and mechanistic insights for the synthesis of several key heterocyclic systems.
Synthesis of Pyrazoles
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. Benzenesulfonohydrazide derivatives are instrumental in several synthetic strategies for constructing the pyrazole ring.
[3+2] Cycloaddition of Tosylhydrazones with Alkynes
A common and efficient method for pyrazole synthesis involves the [3+2] cycloaddition of a diazo intermediate, generated in situ from a tosylhydrazone, with an alkyne.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol details a one-pot, three-component reaction for the preparation of 3,5-disubstituted 1H-pyrazoles from an aldehyde, tosylhydrazine, and a terminal alkyne.
Materials:
Substituted aromatic aldehyde (1.0 equiv)
Tosylhydrazine (1.0 equiv)
Terminal alkyne (1.2 equiv)
K₂CO₃ (2.0 equiv)
Acetonitrile (MeCN)
Water
Procedure:
To a solution of the aromatic aldehyde (1.0 equiv) in acetonitrile, add tosylhydrazine (1.0 equiv).
Stir the mixture at room temperature for 1-2 hours to form the corresponding tosylhydrazone.
Add the terminal alkyne (1.2 equiv) and K₂CO₃ (2.0 equiv) to the reaction mixture.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Quantitative Data Summary:
Entry
Aldehyde (R¹)
Alkyne (R²)
Time (h)
Yield (%)
1
4-Chlorobenzaldehyde
Phenylacetylene
5
85
2
4-Methoxybenzaldehyde
Phenylacetylene
4
92
3
Benzaldehyde
1-Octyne
6
78
4
2-Naphthaldehyde
Phenylacetylene
5
88
Reaction Workflow and Mechanism:
The reaction proceeds through the initial formation of a tosylhydrazone from the aldehyde and tosylhydrazine. In the presence of a base, the tosylhydrazone eliminates p-toluenesulfinic acid to generate a diazo intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkyne, followed by aromatization to yield the pyrazole ring.
Benzenesulfonohydrazide as a Reagent in the Eschenmoser-Tanabe Fragmentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The Eschenmoser-Tanabe fragmentation is a powerful chemical reaction that transforms α,β-epoxyketones into alkynes and carbonyl compounds. This reaction ser...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Eschenmoser-Tanabe fragmentation is a powerful chemical reaction that transforms α,β-epoxyketones into alkynes and carbonyl compounds. This reaction serves as a crucial tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to natural product synthesis and drug discovery. While p-toluenesulfonylhydrazine is the most frequently cited reagent for this transformation, benzenesulfonohydrazide is a closely related aryl sulfonylhydrazine that can also be employed.
This document provides detailed application notes and protocols for the use of benzenesulfonohydrazide as a reagent in the Eschenmoser-Tanabe fragmentation.
I. Introduction and Reaction Principle
The Eschenmoser-Tanabe fragmentation, first reported independently by Albert Eschenmoser and Masato Tanabe in 1967, proceeds via the reaction of an α,β-epoxyketone with an aryl sulfonylhydrazine.[1] The reaction is driven by the formation of a stable nitrogen molecule and results in the cleavage of the C-C bond between the carbonyl and epoxy groups.
This fragmentation has found applications in the synthesis of macrocyclic compounds, such as muscone, and other complex molecules with potential medicinal applications.[1]
II. Reaction Mechanism
The mechanism of the Eschenmoser-Tanabe fragmentation using benzenesulfonohydrazide involves two main stages:
Hydrazone Formation: The reaction initiates with the condensation of the α,β-epoxyketone with benzenesulfonohydrazide to form the corresponding benzenesulfonohydrazone intermediate.
Fragmentation Cascade: This intermediate then undergoes a fragmentation cascade, which can be initiated by either acid or base. The driving force for this step is the irreversible formation of highly stable nitrogen gas.
Caption: General mechanism of the Eschenmoser-Tanabe fragmentation.
III. Quantitative Data
While specific quantitative data for the Eschenmoser-Tanabe fragmentation using benzenesulfonohydrazide is not extensively tabulated in the literature, the reaction is expected to proceed with similar efficiency to the more commonly used p-toluenesulfonylhydrazine. The following table summarizes representative examples of the Eschenmoser-Tanabe fragmentation with aryl sulfonylhydrazines, providing an indication of the expected yields and conditions.
α,β-Epoxyketone Substrate
Aryl Sulfonylhydrazine
Solvent
Temperature (°C)
Yield (%)
Reference
Isophorone oxide
p-Toluenesulfonylhydrazine
Dichloromethane
25
85
Fieser & Fieser, Reagents for Organic Synthesis, Vol. 1
Cyclododecanone-derived epoxyketone
p-Toluenesulfonylhydrazine
Dichloromethane/Acetic Acid
20
90
Eschenmoser, A. et al. Helv. Chim. Acta1967 , 50, 2101-2108
Steroidal epoxyketone
p-Toluenesulfonylhydrazine
Dichloromethane
25
78
Tanabe, M. et al. Tetrahedron Lett.1967 , 8, 3943-3946
Note: Yields are highly substrate-dependent and optimization of reaction conditions is typically required.
IV. Experimental Protocols
The following is a general protocol for the Eschenmoser-Tanabe fragmentation using benzenesulfonohydrazide. This protocol is adapted from established procedures with p-toluenesulfonylhydrazine and should be optimized for specific substrates.
A. Materials and Reagents
α,β-Epoxyketone
Benzenesulfonohydrazide
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Glacial Acetic Acid (optional, as catalyst)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate or Sodium Sulfate
Silica Gel for column chromatography
B. General Procedure
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-epoxyketone (1.0 eq.) in anhydrous dichloromethane (or THF) to a concentration of approximately 0.1-0.5 M.
Addition of Reagent: To the stirred solution, add benzenesulfonohydrazide (1.1-1.5 eq.).
Catalyst Addition (Optional): If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1-0.2 eq.) can be added.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
Workup:
Quench the reaction by adding saturated sodium bicarbonate solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired alkyne and carbonyl products.
Application of Benzenesulfonohydrazide in Medicinal Chemistry for Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Benzenesulfonohydrazide is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of therapeutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonohydrazide is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes on its use in drug synthesis and comprehensive protocols for the preparation and evaluation of benzenesulfonohydrazide-derived compounds.
Application Notes
Benzenesulfonohydrazide and its derivatives, particularly benzenesulfonyl hydrazones, are of significant interest in drug discovery due to their diverse pharmacological profiles.[1] The sulfonylhydrazone moiety (-SO₂NHN=CH-) is a key pharmacophore that imparts a range of biological effects.
Key Applications in Drug Synthesis:
Synthesis of Bioactive Hydrazones: The condensation reaction of benzenesulfonohydrazide with various aldehydes and ketones is a straightforward method to generate a library of benzenesulfonyl hydrazones. These compounds have shown potent antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The nature of the substituent on the aldehyde or ketone can be readily modified to tune the biological activity.
Precursors for Heterocyclic Compounds: Benzenesulfonohydrazide serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many approved drugs. These heterocycles are often formed through cyclization reactions of benzenesulfonyl hydrazones.
Enzyme Inhibitors: Benzenesulfonohydrazide derivatives have been identified as potent inhibitors of various enzymes. For instance, certain derivatives are effective inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII, making them promising candidates for anticancer therapies.[3][4]
Anticancer Agents: Numerous benzenesulfonyl hydrazone derivatives have exhibited significant cytotoxic activity against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis through signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Agents: The benzenesulfonohydrazide scaffold is a component of many compounds with potent antibacterial and antifungal properties. These derivatives can inhibit the growth of a wide range of pathogenic microorganisms.[5]
Quantitative Data Summary
The following tables summarize the biological activity of various benzenesulfonohydrazide derivatives.
Table 1: Antibacterial Activity of Benzenesulfonohydrazide Derivatives
Prepare a stock solution of each test compound in DMSO.
Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations.
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add the bacterial suspension to each well containing the test compound.
Include a positive control (ciprofloxacin), a negative control (broth with DMSO), and a growth control (broth with bacteria).
Incubate the plates at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for the synthesis and antimicrobial testing of benzenesulfonyl hydrazones.
Caption: Logical relationships in the synthesis of bioactive compounds from benzenesulfonohydrazide.
Caption: Inhibition of the MAPK/ERK signaling pathway by anticancer benzenesulfonohydrazide derivatives.[6][7][8]
Benzenesulfonohydrazide Derivatives as Emerging Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The increasing prevalence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzenesulfonohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration of these compounds as potential therapeutic agents.
Introduction
Benzenesulfonohydrazide derivatives are synthetic compounds characterized by a core structure containing a benzene ring, a sulfonamide group (-SO₂NH-), and a hydrazone moiety (-NHN=CH-). This structural framework serves as a versatile scaffold for chemical modifications, allowing for the synthesis of a diverse library of analogues with potent antimicrobial properties against various bacterial and fungal strains.[1][2] Their mechanism of action is often attributed to the inhibition of essential metabolic pathways in microorganisms, similar to classical sulfonamide antibiotics.[3][4]
Antimicrobial Activity Data
The antimicrobial efficacy of benzenesulfonohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data presented below summarizes the MIC values for a selection of benzenesulfonohydrazide derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal species.
I. General Synthesis of Benzenesulfonohydrazide Schiff Bases
This protocol describes a general method for the synthesis of benzenesulfonohydrazide Schiff bases through the condensation reaction of benzenesulfonohydrazide with various aldehydes.
Materials:
Benzenesulfonohydrazide
Substituted or unsubstituted aldehydes
Ethanol or Methanol
Glacial acetic acid (catalyst)
Reflux apparatus
Beakers, flasks, and other standard laboratory glassware
Stirring plate and magnetic stirrer
Filtration apparatus (e.g., Büchner funnel)
Procedure:
In a round-bottom flask, dissolve an equimolar amount of benzenesulfonohydrazide in a minimal amount of warm ethanol.
In a separate beaker, dissolve an equimolar amount of the desired aldehyde in ethanol.
Add the aldehyde solution to the benzenesulfonohydrazide solution with continuous stirring.
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
Attach a condenser to the flask and reflux the mixture for a duration ranging from 2 to 8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
The resulting precipitate (the Schiff base derivative) is collected by filtration.
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified benzenesulfonohydrazide Schiff base.
Dry the purified product in a desiccator.
Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
General workflow for the synthesis of benzenesulfonohydrazide Schiff bases.
II. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzenesulfonohydrazide derivatives using the broth microdilution method. This is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
Synthesized benzenesulfonohydrazide derivatives
Sterile 96-well microtiter plates
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]
Sterile pipette tips and multichannel pipette
Incubator
Microplate reader (optional)
Positive control (standard antibiotic)
Negative control (broth with inoculum, no compound)
Sterility control (broth only)
Procedure:
Preparation of Compound Stock Solution: Prepare a stock solution of each benzenesulfonohydrazide derivative in a suitable solvent (e.g., DMSO) at a high concentration.
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth medium to achieve a range of decreasing concentrations.[9]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[9] This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to the final required concentration for inoculation.
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension.[8] The final volume in each well should be uniform (e.g., 100 µL).
Controls:
Positive Control: Include wells with a standard antibiotic at known effective concentrations.
Negative Control (Growth Control): Include wells containing the microbial inoculum in broth without any test compound to ensure the viability of the microorganism.[8]
Sterility Control: Include wells with broth medium only to check for contamination.[8]
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9][10]
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8] The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength.
Workflow for the broth microdilution antimicrobial susceptibility test.
Mechanism of Action
The primary mechanism of action for many sulfonamide-based antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor to folic acid. Since bacteria must synthesize their own folic acid, its depletion halts the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).[3][4][11]
Recent studies suggest that some benzenesulfonohydrazide derivatives may possess additional or alternative mechanisms of action. For instance, certain derivatives have been shown to inhibit other crucial enzymes such as carbonic anhydrase in bacteria or the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[5][12]
Proposed mechanism of action via inhibition of the folic acid synthesis pathway.
Conclusion
Benzenesulfonohydrazide derivatives represent a versatile and promising platform for the development of new antimicrobial agents. The protocols and data provided herein offer a foundational framework for researchers to synthesize, evaluate, and understand the mechanisms of these compounds. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of benzenesulfonohydrazide derivatives into clinically effective antimicrobial therapies.
Synthesis of Benzenesulfonyl Hydrazones: A Gateway to Bioactive Molecules
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Benzenesulfonyl hydrazones are a versatile class of organic compounds synthesized from the condensation reaction...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonyl hydrazones are a versatile class of organic compounds synthesized from the condensation reaction of benzenesulfonohydrazide with various aldehydes and ketones. This scaffold is of significant interest to the medicinal chemistry and drug development community due to its prevalence in a wide array of biologically active molecules.[1] Compounds containing the benzenesulfonyl hydrazone moiety have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[1][2]
These application notes provide detailed protocols for the synthesis of benzenesulfonyl hydrazones, summarize key quantitative data, and illustrate the experimental workflow and reaction mechanism.
Key Applications in Drug Development
Benzenesulfonyl hydrazones serve as crucial intermediates and final active pharmaceutical ingredients in the development of novel therapeutics. Their biological activity is often attributed to the presence of the azomethine group (-NHN=CH-), which can be readily modified by selecting diverse aldehyde and ketone precursors.[3][4]
Anticancer Agents: Numerous studies have highlighted the potent anticancer activity of benzenesulfonyl hydrazones against various cancer cell lines.[5][6][7][8] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation.
Antimicrobial Agents: This class of compounds has shown significant promise in combating bacterial and fungal infections.[2][9] The structural diversity achievable through synthesis allows for the fine-tuning of activity against specific microbial strains.
Antidepressant Activity: Certain benzenesulfonyl hydrazone derivatives have been evaluated for their antidepressant effects, with promising results in preclinical studies.[10]
Experimental Protocols
The synthesis of benzenesulfonyl hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction between benzenesulfonohydrazide and a carbonyl compound. Below are two detailed protocols: a general method adaptable for various substrates and a solvent-free approach.
Protocol 1: General Synthesis of Benzenesulfonyl Hydrazones in Ethanol
This protocol describes a general method for the synthesis of benzenesulfonyl hydrazones from benzenesulfonohydrazide and an aromatic aldehyde in ethanol, with acetic acid as a catalyst.
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Stirring and heating apparatus
Procedure:
In a round-bottom flask, dissolve 10 mmol of the desired aromatic aldehyde in 25 mL of absolute ethanol.
To this solution, add a solution of 10 mmol of benzenesulfonohydrazide in 25 mL of ethanol.
Add three drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Stir the mixture vigorously and heat it to reflux using a water bath for a period of three hours.
After the reflux period, allow the reaction mixture to cool to room temperature.
The resulting precipitate is the benzenesulfonyl hydrazone product.
Collect the solid product by gravity filtration.
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the purified product and recrystallize from ethanol if necessary to obtain a product of high purity.[3][11]
Protocol 2: Solvent-Free Synthesis of Benzenesulfonyl Hydrazones
This environmentally friendly protocol describes the synthesis of N'-substituted benzenesulfonohydrazides under solvent-free conditions, which often leads to high yields in a shorter reaction time.
Materials:
Benzenesulfonohydrazide
Aldehyde or ketone
Mortar and pestle
Procedure:
Place 1 mmol of the aldehyde or ketone and 1 mmol of benzenesulfonohydrazide in a mortar.
Grind the mixture vigorously with a pestle at room temperature.
Continue grinding for the time specified for the particular substrate (typically ranging from a few minutes to an hour) until the reaction is complete, which can be monitored by thin-layer chromatography.
The resulting solid is the crude benzenesulfonyl hydrazone product.
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure benzenesulfonyl hydrazone.
Data Presentation
The following tables summarize the yields of various benzenesulfonyl hydrazones and their biological activities.
Table 1: Synthesis of Benzenesulfonyl Hydrazones - Reaction Yields
The synthesis of benzenesulfonyl hydrazones proceeds through a well-established acid-catalyzed condensation mechanism. The experimental workflow is straightforward, involving reaction setup, monitoring, product isolation, and purification.
Caption: Acid-catalyzed condensation mechanism for benzenesulfonyl hydrazone synthesis.
Caption: Experimental workflow for the synthesis of benzenesulfonyl hydrazones.
Application Notes and Protocols: Benzenesulfonohydrazide in the Synthesis of Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticancer compounds derived from benzenesulfonohydrazide....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticancer compounds derived from benzenesulfonohydrazide. Detailed protocols for synthesis, in vitro cytotoxicity screening, and mechanism of action studies are presented to facilitate research and development in this promising area of medicinal chemistry.
Introduction
Benzenesulfonohydrazide and its derivatives have emerged as a versatile scaffold in the design and synthesis of novel therapeutic agents. The hydrazone moiety (-C=N-NH-) formed by the condensation of benzenesulfonohydrazide with various aldehydes and ketones has been identified as a key pharmacophore in a multitude of compounds exhibiting significant anticancer activity. These compounds have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes implicated in tumor progression, such as carbonic anhydrase IX. This document outlines the synthesis of these compounds and the key experimental procedures to assess their potential as anticancer drugs.
Synthesis of Benzenesulfonohydrazide Derivatives
The synthesis of anticancer compounds from benzenesulfonohydrazide is typically a two-step process. The first step involves the synthesis of the core benzenesulfonohydrazide intermediate, followed by the condensation with a variety of substituted aldehydes or ketones to generate a library of hydrazone derivatives.
Protocol 1: Synthesis of Benzenesulfonohydrazide
This protocol describes the synthesis of benzenesulfonohydrazide from benzenesulfonyl chloride and hydrazine hydrate.
Materials:
Benzenesulfonyl chloride
Hydrazine hydrate (80% solution)
Tetrahydrofuran (THF)
Ethyl acetate
Silica gel for column chromatography
Chloroform
Methanol
Procedure:
In a round-bottom flask, dissolve hydrazine hydrate (2.1 mmol) in THF (10 mL).
Cool the solution to -8°C using an ice-salt bath.
Slowly add benzenesulfonyl chloride (1 mmol) to the cooled solution with continuous stirring.
Maintain the reaction at -8°C and continue stirring for 30 minutes.
After 30 minutes, stop the reaction and extract the mixture with ethyl acetate.
Collect the organic layer and concentrate it under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a chloroform:methanol (9.4:0.6) solvent system to yield pure benzenesulfonohydrazide.
Protocol 2: Synthesis of Benzenesulfonohydrazone Derivatives
This protocol outlines the general procedure for the synthesis of novel anticancer hydrazones from benzenesulfonohydrazide and substituted aromatic aldehydes.
Materials:
Benzenesulfonohydrazide
Substituted aromatic aldehydes
Ethanol
Glacial acetic acid (catalytic amount)
Distilled water
Procedure:
Dissolve benzenesulfonohydrazide (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
Add a few drops of glacial acetic acid to catalyze the reaction.
Reflux the reaction mixture for 8 hours.
After cooling, the precipitated product is filtered.
Wash the solid product with distilled water.
Recrystallize the final compound from ethanol to obtain the pure benzenesulfonohydrazone derivative.
In Vitro Anticancer Activity Evaluation
The synthesized benzenesulfonohydrazone derivatives are screened for their cytotoxic effects against various cancer cell lines to determine their anticancer potential. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for assessing the cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
Cancer cell lines (e.g., MCF-7, HepG2, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Synthesized benzenesulfonohydrazone compounds
Dimethyl sulfoxide (DMSO)
MTT solution (5 mg/mL in PBS)
96-well microplates
Procedure:
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations in the complete culture medium.
After 24 hours, remove the medium from the wells and replace it with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
Incubate the plates for 24 or 48 hours.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative benzenesulfonohydrazide derivatives against various cancer cell lines, expressed as IC50 values (µM).
Table 1: Anticancer Activity of Benzenesulfonohydrazide Derivatives against Various Cancer Cell Lines.
To understand how these novel compounds exert their anticancer effects, further experiments are conducted to investigate their mechanism of action, including apoptosis induction, cell cycle analysis, and enzyme inhibition.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in cancer cells treated with benzenesulfonohydrazone derivatives using flow cytometry.
Materials:
Cancer cells treated with the test compound
Annexin V-FITC Apoptosis Detection Kit
Binding Buffer
Propidium Iodide (PI) solution
Flow cytometer
Procedure:
Seed and treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour of staining.
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of the cell cycle distribution of cancer cells after treatment with the synthesized compounds.
Materials:
Cancer cells treated with the test compound
PBS
70% Ethanol (ice-cold)
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
Harvest the cells and wash them with PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
Analyze the DNA content of the cells by flow cytometry.
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Carbonic Anhydrase IX (CA IX) Inhibition Assay
This protocol describes an assay to determine the inhibitory activity of the synthesized compounds against the tumor-associated enzyme carbonic anhydrase IX.
Materials:
Recombinant human CA IX
Test compounds
p-Nitrophenyl acetate (substrate)
Tris-HCl buffer (pH 7.4)
96-well plate
Microplate reader
Procedure:
Prepare a solution of recombinant human CA IX in Tris-HCl buffer.
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the CA IX solution, the test compound at various concentrations, and the buffer.
Pre-incubate the mixture for 10 minutes at room temperature.
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time using a microplate reader.
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Protocol 7: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the procedure for detecting the expression levels of key apoptosis-regulating proteins, such as Bax, Bcl-2, and Caspase-3, in treated cancer cells.
Application Notes and Protocols: Benzenesulfonohydrazide as a Blowing Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of benzenesulfonohydrazide (BSH) as a chemical blowing agent in polymer chemistry. The i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzenesulfonohydrazide (BSH) as a chemical blowing agent in polymer chemistry. The information is intended to guide researchers and scientists in the development of foamed polymeric materials.
Introduction
Benzenesulfonohydrazide is a versatile chemical blowing agent widely employed in the polymer industry to create cellular structures in a variety of plastics.[1] Its primary function is to decompose upon heating, releasing a gas (primarily nitrogen) that forms bubbles within the polymer matrix, resulting in a lightweight, foamed material.[2] This process offers several advantages, including energy-efficient processing due to a relatively low decomposition temperature and the release of a non-toxic, non-flammable gas.[2] BSH is compatible with a range of polymer resins, including polyethylene (PE), polypropylene (PP), polystyrene (PS), and polyvinyl chloride (PVC).[2]
Physicochemical Properties and Decomposition Data
Accurate data on the physicochemical properties and decomposition characteristics of benzenesulfonohydrazide are crucial for its effective application in polymer foaming. While specific data for benzenesulfonohydrazide can be limited in publicly available literature, data for the closely related and commonly used 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) provides a valuable reference point.
The following protocols provide a general framework for the utilization of benzenesulfonohydrazide as a blowing agent in polymer foam extrusion. The specific parameters will require optimization based on the polymer type, desired foam density, and processing equipment.
Materials and Equipment
Polymer Resin: Polyethylene (LDPE or HDPE), PVC, or other thermoplastic polymer.
Processing Equipment: Single or twin-screw extruder with a suitable die.
Mixing Equipment: High-speed mixer or tumbler for dry blending.
Characterization Equipment: Scanning Electron Microscope (SEM), density measurement apparatus, mechanical testing instrument.
Protocol for Extrusion Foaming of Polyethylene
Drying: Dry the polyethylene resin to the manufacturer's recommended moisture content to prevent hydrolysis and surface defects in the final product.
Dry Blending: In a high-speed mixer or tumbler, thoroughly blend the dried polyethylene pellets with the desired concentration of benzenesulfonohydrazide powder (typically 0.5-5.0 wt%). Ensure a homogeneous mixture to achieve uniform cell structure.
Extrusion:
Set the extruder temperature profile. The feeding zone should be kept below the decomposition temperature of BSH to prevent premature gas evolution. The temperature should gradually increase in the subsequent zones to melt the polymer and initiate the decomposition of the blowing agent. A typical temperature profile for LDPE might range from 140°C in the feed zone to 180-200°C at the die.
Maintain sufficient back pressure in the extruder to keep the generated gas dissolved in the polymer melt until it exits the die.
The screw speed should be optimized to ensure proper mixing and residence time.
Foaming and Cooling: As the molten polymer-gas solution exits the die, the pressure drop will cause the dissolved nitrogen to expand, forming the cellular structure. The extrudate should be cooled rapidly to stabilize the foam structure.
Characterization:
Density: Measure the density of the foamed product according to standard methods (e.g., ASTM D792).
Cell Morphology: Analyze the cell size, cell density, and cell wall thickness using Scanning Electron Microscopy (SEM).
Mechanical Properties: Evaluate the tensile strength, compressive strength, and other relevant mechanical properties based on the intended application.
Visualizations
Thermal Decomposition Pathway of Benzenesulfonohydrazide
Caption: Decomposition of benzenesulfonohydrazide upon heating.
Experimental Workflow for Polymer Foaming
Caption: A typical workflow for producing and characterizing polymer foams.
Relationship Between BSH Properties and Foam Characteristics
Caption: Key relationships between blowing agent properties and final foam attributes.
Application Notes and Protocols: Benzenesulfonohydrazide as a Diimide Precursor for Alkene Reduction
For Researchers, Scientists, and Drug Development Professionals Introduction The selective reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, crucial for the construction of sat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, crucial for the construction of saturated molecular frameworks in pharmaceuticals and other complex molecules. While catalytic hydrogenation is a widely used method, it often requires specialized equipment and expensive, toxic heavy metal catalysts. Furthermore, these catalysts can be incompatible with sensitive functional groups. Diimide (N₂H₂), a highly reactive and transient species, offers a powerful, metal-free alternative for alkene reduction. Benzenesulfonohydrazide and its derivatives, particularly o-nitrobenzenesulfonylhydrazide (NBSH), have emerged as convenient and efficient precursors for the in situ generation of diimide under mild conditions. This method exhibits excellent chemoselectivity, leaving many functional groups intact that are susceptible to reduction by other methods.
This document provides detailed application notes and experimental protocols for the use of benzenesulfonohydrazide derivatives as diimide precursors for alkene reduction, with a focus on a one-pot protocol that enhances operational simplicity and efficiency.
Reaction Principle and Mechanism
The reduction of alkenes using benzenesulfonohydrazide derivatives proceeds through the generation of diimide, which then transfers two hydrogen atoms to the alkene in a concerted, stereospecific syn-addition. The ortho-nitro substituent in NBSH is crucial for facilitating the facile generation of diimide.[1] The overall process can be summarized in the following signaling pathway:
Caption: Mechanism of alkene reduction via diimide generated from NBSH.
Experimental Workflow
The following diagram outlines the general one-pot experimental workflow for the reduction of an alkene using o-nitrobenzenesulfonylhydrazide (NBSH) generated in situ.
Caption: One-pot protocol for alkene reduction using in situ generated NBSH.
Substrate Scope and Quantitative Data
The one-pot diimide reduction using in situ generated NBSH is applicable to a wide range of alkene substrates, demonstrating good functional group tolerance and chemoselectivity.[1][2] The following table summarizes the reduction of various alkenes using this protocol.
Entry
Substrate
Product
Time (h)
Yield (%)
1
Styrene
Ethylbenzene
2
>95
2
4-Methylstyrene
1-Ethyl-4-methylbenzene
2
>95
3
4-Methoxystyrene
1-Ethyl-4-methoxybenzene
2
>95
4
4-Chlorostyrene
1-Chloro-4-ethylbenzene
2
>95
5
(E)-Stilbene
1,2-Diphenylethane
4
>95
6
1-Octene
Octane
2
>95
7
Cyclohexene
Cyclohexane
4
>95
8
Methyl oleate
Methyl stearate
6
90
9
N-Benzylcinnamide
N-Benzyl-3-phenylpropanamide
4
>95
10
Cinnamic acid
3-Phenylpropanoic acid
4
85
Table 1: Reduction of various alkenes using the one-pot NBSH protocol. Yields are based on ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
General One-Pot Protocol for Alkene Reduction using in situ Generated NBSH
This protocol is adapted from the procedure reported by Marsh and Carbery (J. Org. Chem.2009 , 74, 3186-3188).[1]
To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol) and the chosen solvent (10 mL).
Add o-nitrobenzenesulfonyl chloride (1.2 mmol) to the solution and stir at room temperature.
Add hydrazine hydrate (2.4 mmol) dropwise to the reaction mixture over a period of 5 minutes.
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Safety and Handling
Benzenesulfonohydrazide and its derivatives should be handled with care in a well-ventilated fume hood.
Benzenesulfonohydrazide: This compound is a flammable solid. Heating may cause a fire. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
o-Nitrobenzenesulfonyl chloride: This compound is corrosive and a lachrymator. Handle with extreme care and avoid contact with skin and eyes.
Hydrazine hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The use of benzenesulfonohydrazide, particularly o-nitrobenzenesulfonylhydrazide, as a precursor for the in situ generation of diimide provides a mild, efficient, and chemoselective method for the reduction of alkenes. The one-pot protocol described offers operational simplicity and is a valuable metal-free alternative to traditional catalytic hydrogenation, making it highly suitable for applications in academic research and the pharmaceutical industry where functional group tolerance is paramount.
Application Notes: One-Pot Synthesis of Quinolines via Friedländer Annulation
Introduction Initial literature searches did not yield established protocols for the one-pot synthesis of quinolines specifically utilizing benzenesulfonohydrazide as a primary reagent or catalyst. However, a widely adop...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Initial literature searches did not yield established protocols for the one-pot synthesis of quinolines specifically utilizing benzenesulfonohydrazide as a primary reagent or catalyst. However, a widely adopted and versatile method for this transformation is the Friedländer annulation. This document provides detailed application notes and protocols for the one-pot Friedländer synthesis of polysubstituted quinolines, a cornerstone reaction for researchers, medicinal chemists, and drug development professionals. The quinoline scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][2][3] This method offers a reliable and often high-yielding route to a diverse range of quinoline derivatives.
One highly efficient iteration of this method is a one-pot procedure that begins with an o-nitroarylcarbaldehyde. This starting material undergoes in situ reduction to the corresponding o-aminoarylcarbaldehyde, which then immediately condenses with a ketone or aldehyde present in the reaction mixture to form the quinoline product.[4][5][6][7] This approach is particularly advantageous as it avoids the isolation of potentially unstable o-aminoaryl aldehyde intermediates.[5]
Reaction Principle
The one-pot Friedländer synthesis from o-nitroarylcarbaldehydes typically employs a reducing agent, such as iron powder in the presence of a catalytic amount of acid (e.g., HCl), to convert the nitro group to an amine.[4][7] The newly formed amine then undergoes a base- or acid-catalyzed cyclocondensation with a carbonyl compound.[3] The reaction is versatile and compatible with a wide array of functional groups on both reaction partners.[4]
Comparative Data of One-Pot Friedländer Synthesis
The following table summarizes the quantitative data for the one-pot synthesis of various quinoline derivatives from o-nitroarylcarbaldehydes and different carbonyl compounds. This method demonstrates broad substrate scope and generally provides good to excellent yields.
Protocol: One-Pot Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde and Acetophenone
This protocol details a practical and scalable one-pot procedure for the synthesis of 2-phenylquinoline.[4][7]
Materials:
2-Nitrobenzaldehyde
Acetophenone
Iron powder (325 mesh)
Ethanol (95%)
Water
Hydrochloric acid (1 M)
Potassium hydroxide (KOH)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and hotplate with reflux condenser
Silica gel for column chromatography
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol, 151 mg) and iron powder (4.0 mmol, 223 mg).
Solvent Addition: Add a mixture of ethanol (5 mL) and water (1 mL) to the flask.
Initiation of Reduction: Add 1 M hydrochloric acid (0.1 mL) to the stirred suspension.
Reduction Step: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1 hour. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).
Condensation Step: After the reduction is complete (disappearance of the 2-nitrobenzaldehyde spot on TLC), add acetophenone (1.2 mmol, 144 mg) and powdered potassium hydroxide (2.0 mmol, 112 mg) to the reaction mixture.
Reaction: Continue to heat the mixture at reflux for an additional 3-5 hours, monitoring the formation of the product by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate (20 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenylquinoline.
Visualizations
Caption: Experimental workflow for the one-pot Friedländer synthesis of quinolines.
Caption: Reaction mechanism of the one-pot Friedländer synthesis.
Troubleshooting low yield in Benzenesulfonohydrazide reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in B...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Benzenesulfonohydrazide reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for Benzenesulfonohydrazide, and what is the expected yield?
A common and effective method for synthesizing Benzenesulfonohydrazide involves the reaction of benzenesulfonyl chloride with hydrazine hydrate.[1][2][3] Under optimized conditions, this reaction can achieve high yields, often around 90%.[1]
A general procedure involves slowly adding benzenesulfonyl chloride to a solution of hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at a controlled temperature, for instance, -8°C.[1] The reaction is typically stirred for a short period, followed by extraction and purification.[1]
Q2: My reaction yield is significantly lower than expected. What are the most critical parameters to investigate?
Several factors can drastically impact the yield of your Benzenesulfonohydrazide synthesis. The most critical parameters to examine are:
Purity of Starting Materials : Benzenesulfonyl chloride is particularly sensitive to moisture.[4] Impurities in either the sulfonyl chloride or the hydrazine can lead to unwanted side reactions.[4]
Reaction Temperature : Temperature control is crucial. Elevated temperatures can cause decomposition of the thermally unstable benzenesulfonohydrazide product or lead to side reactions like dimerization or polymerization.[2][4] A recommended starting point is a low temperature, such as 0°C or -8°C, during the addition of the sulfonyl chloride to manage the initial exothermic reaction.[1][4]
Choice of Solvent and Base : The solvent must be inert to the reactants and capable of dissolving them.[4] Protic solvents, for example, may react with the sulfonyl chloride.[4] Dioxane, alcohol, water, and THF have been used in similar syntheses.[1][2] A second equivalent of hydrazine or another base is often used to neutralize the HCl formed during the reaction.[2]
Stoichiometry : The precise ratio of reactants is essential. An excess of hydrazine hydrate is commonly used to ensure the complete conversion of the benzenesulfonyl chloride and to act as a base.[1][5]
Q3: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
The presence of side products is a common cause of low yield. Here are some possibilities:
Reaction with Water : Benzenesulfonyl chloride readily hydrolyzes in the presence of water to form benzenesulfonic acid. It is critical to use anhydrous solvents and protect the reaction from atmospheric moisture.[4]
Dimerization or Polymerization : At higher temperatures, side reactions can occur.[4] To mitigate this, add the benzenesulfonyl chloride solution slowly to the hydrazine solution at a low temperature to control the exothermic nature of the reaction.[4]
Formation of Thiosulfonates or Disulfides : Under acidic conditions, benzenesulfonohydrazides can decompose to form thiosulfonates or disulfides.[6] Ensuring the reaction mixture remains basic by using a sufficient amount of base can prevent this.[5]
Q4: How can I improve the isolation and purification of my Benzenesulfonohydrazide product to increase the final yield?
Product loss during work-up and purification is a frequent issue.[7]
Extraction : After the reaction, a standard work-up may involve extraction with a solvent like ethyl acetate.[1] Ensure efficient phase separation to avoid loss of product.
Purification : Column chromatography on silica gel is a common method for purifying sulfonylhydrazides.[1] Choosing an appropriate solvent system is key to good separation. A mixture of chloroform and methanol has been reported to be effective.[1] Recrystallization is another effective method for purification.[8]
Handling : Be aware that benzenesulfonohydrazides can be thermally unstable.[2] Avoid excessive heat during solvent evaporation.
Data Summary
Table 1: Reported Reaction Conditions for Benzenesulfonohydrazide Synthesis
Protocol 1: General Synthesis of Benzenesulfonohydrazide
This protocol is based on a reported high-yield synthesis.[1]
Preparation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 80% hydrazine hydrate (2.1 equivalents) in anhydrous tetrahydrofuran (THF).
Reaction : Cool the solution to -8°C using an appropriate cooling bath.
Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled hydrazine solution while stirring vigorously. Maintain the temperature at -8°C during the addition.
After the addition is complete, continue stirring the reaction mixture at -8°C for 30 minutes.
Work-up : Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Purification : Purify the crude residue by column chromatography on silica gel using a chloroform/methanol mixture as the eluent.[1]
Visual Guides
Caption: A logical workflow for troubleshooting low yield in Benzenesulfonohydrazide synthesis.
Common side reactions with Benzenesulfonohydrazide and their prevention
Welcome to the Technical Support Center for Benzenesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked ques...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Benzenesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of benzenesulfonohydrazide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with benzenesulfonohydrazide?
A1: Benzenesulfonohydrazide is a flammable solid and can be sensitive to heat, friction, or impact, potentially leading to self-decomposition.[1][2][3] Always handle it in a well-ventilated area, away from ignition sources.[2][3] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use a dry chemical, CO2, or water spray to extinguish.[2]
Q2: What are the common side reactions observed when using benzenesulfonohydrazide?
A2: The most common side reactions depend on the specific experimental conditions. Key side reactions include:
Formation of thiosulfonates and disulfides under acidic conditions.
Over-reduction of alkynes to alkanes during diimide reductions.[2]
Thermal decomposition leading to the formation of sulfides and thiosulfonates.[1]
Q3: How does thermal decomposition of benzenesulfonohydrazide occur and what are the byproducts?
A3: Benzenesulfonohydrazide is thermally unstable. When heated, especially in the presence of water, it decomposes to form byproducts such as sulfides and thiosulfonates, with the evolution of nitrogen gas.[1] This property is utilized in its application as a blowing agent for producing foam plastics and rubber.[1]
Troubleshooting Guides
Issue 1: Low Yield in Wolff-Kishner Reduction due to Azine Formation
Question: I am performing a Wolff-Kishner reduction of a ketone, but I am observing a significant amount of a high molecular weight byproduct and a low yield of my desired alkane. What is happening and how can I prevent it?
Answer: A common side reaction in the Wolff-Kishner reduction is the formation of an azine.[4] This occurs when the intermediate hydrazone reacts with another molecule of the starting carbonyl compound. This side reaction is particularly favored by the presence of water.
The most effective way to prevent azine formation is to rigorously exclude water from the reaction mixture. The Huang-Minlon modification of the Wolff-Kishner reduction is a widely used protocol to achieve this.[4][5] This procedure involves two stages: the initial formation of the hydrazone and the subsequent decomposition to the alkane at a higher temperature after removing water.
This protocol is designed to minimize the formation of azine byproducts by removing water after the initial hydrazone formation.
Materials:
Carbonyl compound (ketone or aldehyde)
Hydrazine hydrate (85% solution in water)
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
High-boiling point solvent (e.g., diethylene glycol, triethylene glycol)
Standard laboratory glassware with a distillation setup
Procedure:
Hydrazone Formation:
In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound, hydrazine hydrate (3 equivalents), and the high-boiling solvent.
Add NaOH or KOH (3 equivalents).
Heat the mixture to reflux (typically around 130-140 °C) for 1-2 hours to form the hydrazone.
Water Removal:
After the initial reflux, change the setup to a distillation apparatus.
Increase the temperature to distill off the water and any excess hydrazine. The temperature of the reaction mixture will rise as the water is removed.
Decomposition:
Once the water has been removed, raise the temperature of the reaction mixture to 190-200 °C.
Maintain this temperature for 3-5 hours to allow for the complete decomposition of the hydrazone to the corresponding alkane, with the evolution of nitrogen gas.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a beaker of cold water.
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
Wash the organic layer with dilute HCl to remove any remaining hydrazine, followed by a wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by distillation or column chromatography as needed.
Issue 2: Formation of Thiosulfonates and Disulfides in Acidic Media
Question: I am using benzenesulfonohydrazide in a reaction that involves acidic conditions and I am observing sulfur-containing impurities in my product. What are these and how can I avoid them?
Answer: When benzenesulfonohydrazide is treated with strong acids, such as hydrogen chloride (HCl) or hydrogen bromide (HBr) in acetic acid, it can undergo side reactions to form thiosulfonates and disulfides.
Prevention Strategy: Avoid Strong Acids
The most straightforward way to prevent these side reactions is to avoid the use of strong mineral acids in your reaction mixture. If acidic conditions are necessary, consider using a milder acid or a buffered system. If the desired reaction can be performed under neutral or basic conditions, that would be the preferred route.
Data Presentation
Side Reaction
Conditions
Major Side Product(s)
Prevention Method
Azine Formation
Wolff-Kishner Reduction (presence of water)
Azine
Perform the reaction under anhydrous conditions (e.g., Huang-Minlon modification)[4][5]
Thiosulfonate/Disulfide Formation
Strong acidic media (e.g., HCl or HBr in acetic acid)
Thiosulfonates, Disulfides
Avoid strong acids; use neutral or basic conditions if possible.
Alkane Formation (Over-reduction)
Diimide reduction of alkynes
Alkane
Use a less reactive diimide precursor (e.g., 2-nitrobenzenesulfonohydrazide) and carefully control stoichiometry.[6][7]
Thermal Decomposition
High temperatures
Sulfides, Thiosulfonates
Use the lowest effective temperature for the desired reaction.[1]
Mandatory Visualization
Caption: Wolff-Kishner reduction pathway and azine side-product formation.
Caption: Diimide reduction of an alkyne and potential over-reduction.
Technical Support Center: Purification of Benzenesulfonyl Hydrazones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of benzenesulfonyl hydrazones by column...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of benzenesulfonyl hydrazones by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of benzenesulfonyl hydrazones and what does this imply for column chromatography?
A1: Benzenesulfonyl hydrazones are generally moderately polar compounds. Their polarity is influenced by the substituents on both the benzene ring and the hydrazone moiety. For normal-phase column chromatography on silica gel, this means that solvent systems of intermediate polarity, such as mixtures of hexane and ethyl acetate, are typically effective for elution.[1]
Q2: Are benzenesulfonyl hydrazones stable on silica gel?
A2: Hydrazones can be sensitive to the acidic nature of standard silica gel, which may lead to hydrolysis or decomposition.[2][3] If you observe streaking on your TLC plate or recover a low yield of your product, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (0.1-2.0%) to your eluent.[1][4] Alternatively, using a different stationary phase such as basic alumina may be beneficial.[2]
Q3: How do I choose an appropriate solvent system for my column?
A3: The ideal solvent system is first determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[1] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column. A common starting point is a 1:1 mixture of ethyl acetate and hexane; the ratio is then adjusted to achieve the desired Rf.[1]
Q4: My benzenesulfonyl hydrazone is a solid. Can I use recrystallization instead of column chromatography?
A4: Yes, recrystallization is often a viable and sometimes preferred method for purifying solid hydrazones, as they tend to crystallize well.[2][5] The key is to find a suitable solvent or solvent pair in which the compound is soluble when hot but poorly soluble when cold.[5] Common solvents for recrystallizing hydrazones include ethanol, methanol, and acetonitrile.[4][5]
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography purification of benzenesulfonyl hydrazones.
Problem 1: My compound is streaking on the TLC plate and giving poor separation.
Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel, or it could be decomposing. Hydrazones contain basic nitrogen atoms that can lead to such interactions.[4]
Solution: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia in methanol (typically 0.1-2.0%), to your solvent system.[1] This will neutralize the acidic sites on the silica, leading to sharper bands and improved separation.
Problem 2: My compound is not moving from the baseline (Rf ≈ 0).
Possible Cause: The eluent is not polar enough to move the compound up the stationary phase.[5]
Solution: Gradually increase the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1][5] If that is not effective, consider switching to a more polar solvent system, such as dichloromethane/methanol.[1]
Problem 3: My compound runs with the solvent front (Rf ≈ 1).
Possible Cause: The eluent is too polar, causing the compound to have a very low affinity for the stationary phase.[5]
Solution: Decrease the polarity of your solvent system. In a hexane/ethyl acetate mixture, this involves increasing the proportion of hexane.[5]
Problem 4: I have a low yield of my product after the column, and I see new spots on the TLC of my fractions.
Possible Cause: The benzenesulfonyl hydrazone is likely decomposing on the silica gel column.[6] This is a known issue for acid-sensitive compounds.[2][7]
Solution:
Deactivate the Silica: Use a mobile phase containing a small amount of triethylamine (0.1-2.0%).[2]
Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[1][2]
Alternative Purification: If decomposition is severe, consider alternative purification methods such as recrystallization or preparative HPLC.[2][5]
Experimental Protocols
Protocol 1: Standard Column Chromatography on Silica Gel
TLC Analysis: Identify a suitable eluent system that gives the target benzenesulfonyl hydrazone an Rf value between 0.2 and 0.4.[1] A common starting point is ethyl acetate/hexane.
Column Packing:
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Drain the solvent until it is level with the top of the silica bed.
Sample Loading:
Dissolve your crude product in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).[8]
Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.[8]
Allow the sample to adsorb onto the silica by draining the solvent just to the top of the bed.
Elution:
Carefully add the eluent to the column, taking care not to disturb the silica bed.
Begin collecting fractions. The elution can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing polarity) to separate compounds with different polarities.
Fraction Analysis:
Monitor the collected fractions by TLC to identify which ones contain the pure product.[5]
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzenesulfonyl hydrazone.[5]
Data Presentation
Table 1: Common Solvent Systems for TLC and Column Chromatography
This table provides starting points for developing a separation method for benzenesulfonyl hydrazones. The ratio of solvents should be optimized using TLC for each specific compound.
Solvent System
Polarity
Typical Application
Notes
Ethyl Acetate / Hexane
Low to Medium
The most common starting system for compounds of intermediate polarity.[1]
Adjust ratio from 5% to 50% ethyl acetate to modify Rf.
Dichloromethane / Methanol
Medium to High
Used for more polar benzenesulfonyl hydrazones.[1]
A 94:6 ratio has been reported for benzenesulfonyl hydrazide purification.[9]
Toluene / Acetone
Medium
Good for aromatic compounds.
Can provide different selectivity compared to ester/alkane systems.
Note: For basic hydrazones, the addition of 0.1-2.0% triethylamine (Et3N) or a few drops of ammonia to the solvent system can significantly improve peak shape and prevent streaking.[1]
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the purification process.
Caption: General purification workflow for benzenesulfonyl hydrazones.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Technical Support Center: Optimizing Hydrazone Formation with Benzenesulfonohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for hydrazone for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for hydrazone formation with benzenesulfonohydrazide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Steps
Unfavorable pH
The reaction is typically acid-catalyzed. The optimal pH is generally mildly acidic, around 4.5-6. At neutral or high pH, the reaction rate can be very slow. Adjust the pH by adding a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (PTSA).[1][2]
Low Reactivity of Carbonyl Compound
Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Aldehydes have less steric bulk around the carbonyl carbon, and the two alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon.[1] For less reactive carbonyls, consider increasing the reaction temperature (e.g., to reflux) or prolonging the reaction time.[1][3]
Steric Hindrance
Bulky substituents on either the benzenesulfonohydrazide or the carbonyl compound can impede the reaction. Increasing the reaction temperature and/or time may help overcome this.
Inadequate Mixing/Solubility
Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. Common solvents include ethanol, methanol, or mixtures with water.[4]
Decomposition of Reactants or Products
While the hydrazone bond is generally stable, prolonged exposure to harsh conditions (e.g., very strong acid or high temperatures for extended periods) could potentially lead to degradation. Monitor the reaction progress to avoid unnecessarily long reaction times. The hydrazone bond is noted to be stable at pH 3–12 and shows no decomposition on heating for over 10 hours at 90 °C in one study.[5]
Issue 2: Formation of Side Products
Potential Cause
Troubleshooting Steps
Azine Formation
A common side product is the corresponding azine, formed from the reaction of the hydrazone with a second molecule of the aldehyde or ketone. This can be minimized by using a slight excess of the benzenesulfonohydrazide.
Self-Condensation of Carbonyl Compound
Aldehydes and ketones can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions. Maintaining a mildly acidic pH and appropriate temperature control can help minimize this.
Cyclization/Rearrangement Reactions
Depending on the specific substrates, other side reactions may occur. Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the side products and adjust the reaction conditions accordingly.
Issue 3: Difficult Product Purification
Potential Cause
Troubleshooting Steps
Product is an Oil or Gummy Solid
Benzenesulfonyl hydrazones are often crystalline solids that can be purified by recrystallization, typically from ethanol.[3] If the product does not crystallize, purification by column chromatography on silica gel may be necessary.
Contamination with Starting Materials
If the reaction has not gone to completion, the product will be contaminated with starting materials. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.[1] If purification is still difficult, consider using a slight excess of the volatile carbonyl compound and removing it under vacuum after the reaction.
Product is Insoluble
If the product precipitates from the reaction mixture, it can often be isolated by simple filtration and washing with a cold solvent to remove impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation with benzenesulfonohydrazide?
A1: The optimal pH for acid-catalyzed hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][2] This pH provides a balance between protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, and ensuring the hydrazine nitrogen remains sufficiently nucleophilic for the initial attack.[1] At pH values below 3-4, the hydrazine nucleophile becomes excessively protonated and thus unreactive.[1] Conversely, at a pH above 8, there is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step at neutral pH.[1][6]
Q2: What are the recommended catalysts for this reaction?
A2: Catalytic amounts of weak acids are commonly used to facilitate the reaction. Examples include:
The choice of solvent may depend on the solubility of the specific reactants.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several analytical techniques:
Thin Layer Chromatography (TLC): This is a simple and common method to observe the disappearance of the starting materials (benzenesulfonohydrazide and the carbonyl compound) and the appearance of the new hydrazone product spot.[1][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the reactants and the product in the reaction mixture.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the characteristic azomethine proton (CH=N) signal of the hydrazone, typically in the range of 8.08–8.38 ppm.[3]
Q5: What is the general mechanism of hydrazone formation?
A5: The reaction proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of benzenesulfonohydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.[2]
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of the C=N double bond of the hydrazone.[2] The dehydration step is often the rate-determining step, especially at neutral pH.[2][6]
Experimental Protocols
General Protocol for the Synthesis of Benzenesulfonyl Hydrazones
This protocol is a general guideline and may require optimization for specific substrates.
Reactant Preparation: In a round-bottom flask, dissolve benzenesulfonohydrazide (1.0 equivalent) in a suitable solvent such as ethanol.
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid (e.g., 10 mol%).[3]
Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the substrates.[3][5][10]
Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed.
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
Collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold solvent.
If necessary, recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure benzenesulfonyl hydrazone.[3]
Data Presentation
Table 1: Reaction Conditions for Hydrazone Formation
Technical Support Center: Recrystallization of Benzenesulfonohydrazide Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of benzenesulfonohydrazide derivatives using recrystallization techniques....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of benzenesulfonohydrazide derivatives using recrystallization techniques. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent selection to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the recrystallization of benzenesulfonohydrazide derivatives.
Problem
Possible Cause(s)
Solution(s)
Compound fails to dissolve completely in hot solvent.
- Gradually add more hot solvent in small portions until the solid dissolves. - If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and select a more appropriate one based on solubility tests. A mixed solvent system, such as ethanol/water, may be effective.[1]
No crystal formation upon cooling.
- The solution is too dilute (excess solvent was used). - The solution is supersaturated and requires nucleation.
- Induce crystallization: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[1] - Seeding: Add a tiny, pure crystal of the benzenesulfonohydrazide derivative to the solution to act as a template for crystal growth.[1] - Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2] - Further cooling: If crystals do not form at room temperature, cool the flask in an ice bath.[1]
The compound "oils out" instead of forming crystals.
- The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities.
- Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly.[3] - Consider using a different solvent or a mixed solvent system.[1] - If impurities are suspected, consider a preliminary purification step or using activated charcoal if colored impurities are present.
Low yield of recrystallized product.
- Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing crystals with a solvent that is not ice-cold.
- Use the minimum amount of hot solvent necessary for dissolution.[3] - Ensure the filtration apparatus is pre-heated before hot filtration. - Allow sufficient time for crystallization, including cooling in an ice bath. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Recrystallized product is colored or appears impure.
- Presence of colored impurities. - Insoluble impurities were not removed.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4][5] - Perform a hot gravity filtration to remove any insoluble impurities before allowing the solution to cool.[4]
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of my benzenesulfonohydrazide derivative?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] A good starting point is to test the solubility of a small amount of your crude product in various solvents like ethanol, methanol, acetone, and water. For many benzenesulfonohydrazide derivatives, a mixed solvent system like ethanol-water is effective.[7] The principle of "like dissolves like" can be a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7]
Q2: What is a mixed solvent recrystallization and when should I use it?
A2: A mixed solvent recrystallization is used when a single solvent is not ideal. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy.[1] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1] This technique is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.
Q3: How can I prevent premature crystallization during hot filtration?
A3: To prevent the product from crystallizing in the funnel during hot filtration, it is crucial to keep the entire apparatus hot. Use a stemless funnel and preheat it by placing it on top of the hot receiving flask. It is also advisable to use a slight excess of the hot solvent to ensure the compound remains in solution during the transfer.[8] If crystals do begin to form, they can be redissolved by adding a small amount of fresh, hot solvent.
Q4: How does the cooling rate affect the purity and size of the crystals?
A4: A slow cooling rate generally leads to the formation of larger and purer crystals.[6] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals or even precipitation of an amorphous solid.[2] It is best to allow the hot solution to cool slowly to room temperature on a benchtop before placing it in an ice bath for complete crystallization.
Q5: My recrystallized benzenesulfonohydrazide derivative has a wide melting point range. What does this indicate?
A5: A wide melting point range is typically an indication of impurities remaining in the sample. Pure crystalline solids usually have a sharp melting point range of 1-2°C. A broad range suggests that the recrystallization process may need to be repeated to achieve higher purity. It could also indicate the presence of residual solvent, so ensure the crystals are thoroughly dried.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Benzenesulfonohydrazide Derivative (e.g., from Ethanol)
Dissolution: Place the crude benzenesulfonohydrazide derivative (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip and the selected solvent (e.g., ethanol) in small portions (e.g., 2-3 mL at a time). Heat the mixture on a hot plate, swirling gently, until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[8]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean flask.[8]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
Drying: Allow the crystals to air dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and let them dry completely.
Analysis: Determine the melting point of the purified crystals to assess their purity.
Protocol 2: Two-Solvent Recrystallization of a Benzenesulfonohydrazide Derivative (e.g., from Ethanol-Water)
Dissolution: Dissolve the crude benzenesulfonohydrazide derivative in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with a boiling chip.[5]
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise with swirling until the solution becomes persistently cloudy.[5]
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.[9]
Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio) for washing the crystals.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a qualitative summary of the solubility of typical benzenesulfonohydrazide derivatives in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for a specific derivative.
Solvent
Solubility at Room Temperature
Solubility at Boiling Point
Suitability for Recrystallization
Water
Generally Insoluble
Sparingly Soluble to Insoluble
Often used as the "poor" solvent in a mixed-solvent system.
Ethanol
Sparingly Soluble to Soluble
Soluble to Very Soluble
Good candidate for single-solvent or as the "good" solvent in a mixed-solvent system with water.[7]
Methanol
Sparingly Soluble to Soluble
Soluble to Very Soluble
Similar to ethanol, can be a good choice for recrystallization.
Acetone
Soluble
Very Soluble
May be too good of a solvent, leading to low recovery. Can be used in a mixed-solvent system with a non-polar solvent like hexane.
Ethyl Acetate
Sparingly Soluble
Soluble
A potential candidate for recrystallization.
Hexane
Insoluble
Insoluble
Typically used as a "poor" solvent in a mixed-solvent system with a more polar solvent like acetone or ethyl acetate.
Toluene
Sparingly Soluble
Soluble
Can be a suitable solvent, particularly for less polar derivatives.
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common recrystallization problems.
Improving the regioselectivity of reactions with Benzenesulfonohydrazide and unsymmetrical ketones.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing challenges in improving the regioselectivity of reactions involving benzen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing challenges in improving the regioselectivity of reactions involving benzenesulfonohydrazide and its derivatives (most commonly p-toluenesulfonylhydrazide, or "tosylhydrazide") with unsymmetrical ketones. This reaction, widely known as the Shapiro reaction, is a powerful tool for the synthesis of alkenes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve your desired regiochemical outcomes.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues related to poor regioselectivity in your experiments.
Problem 1: Low Regioselectivity with a Mixture of Alkene Isomers
Symptom: You are obtaining a mixture of the more substituted (thermodynamic) and less substituted (kinetic) alkene products, with the desired isomer in an unacceptably low ratio.
Possible Causes & Solutions:
Cause
Solution
Insufficient Steric Hindrance
The Shapiro reaction inherently favors the formation of the less substituted alkene due to the kinetic deprotonation of the less sterically hindered α-proton. If the steric environments of the two α-positions are not significantly different, you may observe a mixture of products. Consider modifying the substrate to increase steric bulk on one side if possible.
Incorrect Base
The choice of base is critical. Strong, bulky bases favor the abstraction of the less hindered proton. Ensure you are using a sufficiently strong and sterically demanding base. Organolithium reagents like n-butyllithium (n-BuLi) are standard. For enhanced selectivity, consider using a bulkier base like sec-butyllithium or tert-butyllithium.
Reaction Temperature Too High
The formation of the kinetic product is favored at low temperatures. If the reaction temperature is too high, the system may approach thermodynamic equilibrium, leading to the formation of the more stable, more substituted alkene. Maintain a low temperature (typically -78 °C) during the deprotonation steps.
Sub-optimal Solvent
The choice of solvent can influence the aggregation state and reactivity of the organolithium base. Aprotic, non-polar solvents like hexane or diethyl ether are commonly used. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can increase the reactivity of the base and may enhance selectivity in some cases.
Use of Trisylhydrazones
Modifications to the benzenesulfonohydrazide moiety can improve regioselectivity. The use of 2,4,6-triisopropylbenzenesulfonylhydrazide (trisylhydrazide) instead of tosylhydrazide can lead to higher regioselectivity in certain cases.[1]
Problem 2: Low or No Product Yield
Symptom: The reaction is not proceeding to completion, resulting in a low yield of the desired alkene product.
Possible Causes & Solutions:
Cause
Solution
Insufficient Equivalents of Base
The Shapiro reaction requires at least two equivalents of a strong base.[1][2] The first equivalent deprotonates the hydrazone NH group, and the second deprotonates the α-carbon. Using less than two equivalents will result in incomplete reaction. It is common to use a slight excess (2.1-2.2 equivalents) to ensure complete deprotonation.
Degraded Organolithium Reagent
Organolithium reagents are highly reactive and sensitive to moisture and air. If your reagent has degraded, its effective concentration will be lower than stated. It is crucial to use freshly titrated or newly purchased organolithium reagents and to handle them under strictly anhydrous and inert conditions.
Presence of Water or Protic Solvents
Any protic impurities in the reaction mixture will quench the organolithium reagent and the vinyllithium intermediate. Ensure all glassware is rigorously dried, and use anhydrous solvents.
Poor Quality Tosylhydrazone
The purity of the starting tosylhydrazone is important. Ensure it is fully formed and purified before use. Incomplete hydrazone formation will lead to lower yields.
Quantitative Data on Regioselectivity
The regioselectivity of the Shapiro reaction is highly dependent on the substrate and reaction conditions. While a comprehensive database is challenging to compile, the following table provides illustrative examples of the high regioselectivity that can be achieved.
Unsymmetrical Ketone
Base/Solvent
Product Ratio (Less Substituted : More Substituted)
Yield (%)
Reference
2-Methylcyclohexanone
n-BuLi / Hexane-TMEDA
>99 : 1
92
Based on general principles of the Shapiro Reaction
Protocol 1: Synthesis of p-Toluenesulfonylhydrazone
This protocol describes the formation of the tosylhydrazone from an unsymmetrical ketone.
Materials:
Unsymmetrical ketone (1.0 eq)
p-Toluenesulfonylhydrazide (1.05 eq)
Methanol or Ethanol
Catalytic amount of acetic acid or hydrochloric acid (optional)
Procedure:
Dissolve the unsymmetrical ketone in a minimal amount of methanol or ethanol in a round-bottom flask.
Add p-toluenesulfonylhydrazide to the solution.
If the reaction is slow, add a few drops of acetic acid or hydrochloric acid to catalyze the reaction.
Stir the mixture at room temperature or gently heat to reflux until a precipitate forms or TLC analysis indicates complete consumption of the ketone.
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
Collect the solid tosylhydrazone by vacuum filtration.
Wash the solid with cold methanol or ethanol.
Dry the product under vacuum. The tosylhydrazone is typically used in the next step without further purification, but can be recrystallized if necessary.
Protocol 2: Regioselective Shapiro Reaction
This protocol outlines the conversion of the tosylhydrazone to the less substituted alkene.
Materials:
p-Toluenesulfonylhydrazone (1.0 eq)
Anhydrous solvent (e.g., hexane, diethyl ether, or THF)
Under an inert atmosphere, suspend or dissolve the tosylhydrazone in the chosen anhydrous solvent in a flame-dried flask.
Cool the mixture to -78 °C using a dry ice/acetone bath.
Slowly add the organolithium reagent (e.g., n-butyllithium) dropwise to the cooled mixture. A color change is often observed.
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour), and then slowly warm to room temperature. The evolution of nitrogen gas is typically observed as the reaction warms.
Monitor the reaction by TLC until the starting material is consumed.
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Frequently Asked Questions (FAQs)
Q1: Why does the Shapiro reaction favor the formation of the less substituted alkene?
A1: The regioselectivity of the Shapiro reaction is under kinetic control.[1][2] The strong, often bulky, organolithium base preferentially abstracts the proton from the less sterically hindered α-carbon. This leads to the formation of the less substituted vinyllithium intermediate, which upon quenching gives the less substituted alkene.
Q2: Can I use a different benzenesulfonohydrazide derivative?
A2: Yes, other derivatives can be used. For example, 2,4,6-triisopropylbenzenesulfonylhydrazide (trisylhydrazide) has been shown to improve regioselectivity in some cases.[1]
Q3: What is the role of TMEDA in the reaction?
A3: Tetramethylethylenediamine (TMEDA) is a bidentate ligand that can chelate to the lithium cation of the organolithium reagent. This breaks up the oligomeric aggregates of the organolithium species, making the base more reactive. This can sometimes lead to cleaner reactions and improved yields.
Q4: My reaction is giving a complex mixture of products. What could be the issue?
A4: A complex product mixture could result from several factors. Ensure your starting ketone and tosylhydrazide are pure. Verify the concentration of your organolithium reagent by titration. Maintain strict anhydrous and low-temperature conditions. If the substrate has multiple acidic protons, side reactions may occur.
Q5: Can I trap the vinyllithium intermediate with other electrophiles?
A5: Yes, the vinyllithium intermediate is a powerful nucleophile and can be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide. This allows for the formation of more complex substituted alkenes.
Visualizing the Reaction Pathways
The following diagrams illustrate the key steps and decision points in the Shapiro reaction for improving regioselectivity.
Managing moisture sensitivity of Benzenesulfonohydrazide in synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of benzenesulfonohydrazide (BSH) in synthetic applications. Frequently Aske...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of benzenesulfonohydrazide (BSH) in synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is benzenesulfonohydrazide and why is moisture a concern?
A1: Benzenesulfonohydrazide (C₆H₈N₂O₂S) is a white to off-white crystalline powder used in various organic syntheses, including the formation of hydrazones and in cyclization reactions.[1] While some sources describe it as stable in moisture conditions for certain applications, its effectiveness and the integrity of reactions can be compromised by the presence of water.[2] Moisture can lead to hydrolysis, degradation of the reagent, or participation in undesired side reactions, ultimately affecting reaction yield and purity.
Q2: How can I visually identify potential moisture contamination in my benzenesulfonohydrazide?
A2: Pure benzenesulfonohydrazide should be a free-flowing white to pale yellow powder.[3] Signs of moisture contamination include clumping, caking, or a change in texture from a fine powder to a denser, more granular solid. While the compound is described as insoluble in water, significant moisture can alter its physical appearance.[3][4]
Q3: What are the consequences of using "wet" benzenesulfonohydrazide in a synthesis?
A3: Using benzenesulfonohydrazide with significant moisture content can lead to several issues:
Reduced Yield: The effective concentration of the active reagent is lowered, leading to incomplete reactions.
Byproduct Formation: Water can participate in side reactions with starting materials, intermediates, or the BSH itself. For example, hydrolysis of sensitive functional groups in the substrate or reagent can occur.
Inconsistent Results: The variable amount of water can lead to poor reproducibility between batches.
Reaction Failure: In highly moisture-sensitive reactions, such as those involving organometallics or strong bases, the presence of water can completely quench the reaction.
Q4: What are the proper storage and handling procedures for benzenesulfonohydrazide?
A4: To maintain its integrity, benzenesulfonohydrazide should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][7] Store the compound in its original packaging and separately from incompatible materials, particularly strong oxidizing agents and strong bases.[6][7]
Troubleshooting Guide
Q1: My reaction yield is unexpectedly low. Could moisture in the benzenesulfonohydrazide be the cause?
A1: Yes, this is a common problem. If you suspect moisture contamination, first check your BSH for the physical signs mentioned above (clumping). Consider running a control reaction with a freshly opened bottle of BSH or a sample that has been properly dried. Also, ensure all solvents and other reagents are anhydrous, as water from any source can impact the reaction.[8]
Q2: I'm observing unexpected spots on my TLC plate or peaks in my crude NMR. Could this be due to wet BSH?
A2: It's possible. Water can lead to the formation of hydrolysis byproducts from either your starting material or the BSH itself. Benzenesulfonohydrazides can react with acids to form thiosulfonates or disulfides, and the presence of water could potentially influence these pathways.[9] To diagnose this, you can test the stability of your starting material to the reaction conditions in the presence of a small amount of water (without BSH) to see if degradation occurs.[8]
Q3: My benzenesulfonohydrazide has formed hard clumps. Is it still usable?
A3: Clumping is a strong indicator of moisture absorption. While the material may still contain active reagent, its purity and effective concentration are compromised. It is highly recommended to dry the material thoroughly before use (see Protocol 1 below). For critical applications, using a new, unopened container is the safest option.
This protocol describes a general method for drying BSH that shows signs of moisture exposure.
Materials:
Clumped or suspect benzenesulfonohydrazide
Shallow glass dish (e.g., crystallization dish or petri dish)
Spatula
Vacuum oven
Desiccator
Procedure:
Preparation: In a well-ventilated fume hood, carefully break up any large clumps of the benzenesulfonohydrazide with a clean, dry spatula.
Loading: Spread the powder in a thin, even layer in a shallow glass dish. A thin layer maximizes the surface area exposed to heat and vacuum.
Drying: Place the dish in a vacuum oven. Heat the oven to a moderate temperature (e.g., 40-50°C). Caution: Do not exceed 90°C, as BSH is a flammable solid and can undergo self-decomposition with excessive heat.[6]
Vacuum Application: Once the desired temperature is reached, slowly apply a vacuum.
Drying Time: Dry the material under vacuum for 12-24 hours. The exact time will depend on the amount of material and the level of moisture contamination.
Cooling: Release the vacuum with an inert gas (e.g., nitrogen or argon). Immediately transfer the hot dish to a desiccator containing a desiccant (e.g., Drierite®, anhydrous calcium sulfate) and allow it to cool to room temperature.
Storage: Once cool, promptly transfer the dry, free-flowing powder to a tightly sealed container. For long-term storage, consider using a glovebox or a desiccator cabinet.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the standard method for accurately determining the water content of a solid sample.[10][11]
Principle:
This method is based on the quantitative reaction of water with an anhydrous solution of iodine and sulfur dioxide in the presence of a base. The endpoint is detected potentiometrically.[10]
Materials:
Karl Fischer titrator (volumetric or coulometric)
KF reagents (e.g., titrant like CombiTitrant 5 and solvent like dried methanol)[12]
Anhydrous methanol or other suitable solvent
Benzenesulfonohydrazide sample
Airtight weighing vessel
Procedure (Volumetric Method Overview):
System Preparation: Add the KF solvent to the titration vessel and pre-titrate to dryness with the KF titrant. This removes any residual moisture from the solvent and the cell.
Sample Preparation: Accurately weigh a sample of benzenesulfonohydrazide in a sealed, dry container.
Sample Introduction: Quickly and carefully add the weighed sample to the titration vessel. Ensure minimal exposure to atmospheric moisture.
Titration: Start the titration. The KF titrant is added automatically until all the water from the sample has been consumed, and the endpoint is detected.
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the titrant's concentration, and the sample weight. The result is typically expressed as a percentage (w/w).
For strongly basic substances, the use of a buffer solution in the solvent can improve solubility and lead to more stable and reproducible results.[12]
Visualizations
Caption: Workflow for handling a new benzenesulfonohydrazide reagent bottle.
Caption: Troubleshooting logic for reactions involving benzenesulfonohydrazide.
Technical Support Center: TLC Monitoring of Reactions Involving Benzenesulfonohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor r...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving benzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor reactions with benzenesulfonohydrazide?
A1: TLC is a rapid, cost-effective, and highly versatile analytical technique used to monitor the progress of a chemical reaction.[1] In the context of reactions involving benzenesulfonohydrazide, such as the formation of tosylhydrazones from aldehydes or ketones, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.[2] This helps in determining the reaction's endpoint, identifying the presence of byproducts, and optimizing reaction conditions.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The selection of the mobile phase is critical for achieving good separation.[3] A common starting point for tosylhydrazones and related compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[4][5] The ideal solvent system should provide a retention factor (Rf) for the product between 0.2 and 0.4, which generally allows for the best separation from other components.[1][3] If your compound of interest remains at the baseline, the solvent system is not polar enough; conversely, if it travels with the solvent front, the system is too polar.[6]
Q3: How can I visualize the spots on the TLC plate?
A3: Benzenesulfonohydrazide and its derivatives, such as tosylhydrazones, contain aromatic rings, making them UV-active. Therefore, the most common non-destructive visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[2] For compounds that are not UV-active or for better visualization, various chemical stains can be used. These are destructive methods. Common stains include:
Potassium permanganate: A good general stain for oxidizable functional groups.
p-Anisaldehyde stain: Effective for aldehydes, ketones, and alcohols.[7]
Iodine: A semi-destructive method where the plate is exposed to iodine vapor. It is effective for many organic compounds.[7]
2,4-Dinitrophenylhydrazine (DNPH) stain: Specifically useful for visualizing residual aldehydes or ketones.[8]
Q4: What are typical Rf values for benzenesulfonohydrazide and its products?
A4: Rf values are highly dependent on the specific TLC plate, solvent system, and other experimental conditions. Therefore, it is always recommended to run reference spots of your starting materials alongside your reaction mixture. However, the table below provides some illustrative Rf values found in the literature for tosylhydrazone products in hexane/ethyl acetate systems on silica gel plates.
This guide addresses common issues encountered during the TLC monitoring of reactions involving benzenesulfonohydrazide.
Problem
Possible Cause(s)
Suggested Solution(s)
Streaking or Tailing of Spots
- Sample is too concentrated.- The compound is acidic or basic.- The solvent system is inappropriate.
- Dilute the sample before spotting it on the TLC plate.[9]- For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the mobile phase. For basic compounds, add a small amount of triethylamine (e.g., 1%).[9]- Experiment with different solvent systems to find one that provides better separation.
No Spots are Visible on the TLC Plate
- The sample is too dilute.- The compound is not UV-active and the visualization method is inappropriate.- The compound is volatile and has evaporated.
- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10]- Use a chemical stain for visualization if UV light is ineffective.[10]- If volatility is suspected, minimize the time the plate is exposed to heat or air before visualization.
Spots Remain at the Baseline (Low Rf)
- The mobile phase is not polar enough.
- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[6]
Spots Travel with the Solvent Front (High Rf)
- The mobile phase is too polar.
- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[6]
Uneven Solvent Front
- The TLC plate was not placed vertically in the developing chamber.- The bottom of the TLC plate is not flat.- The chamber was disturbed during development.
- Ensure the plate is placed vertically and the solvent level is below the spotting line.[10]- Check the plate for any irregularities before use.- Place the developing chamber in a location where it will not be disturbed.
Difficulty Distinguishing Product from Starting Material
- The Rf values of the product and starting material are very similar in the chosen solvent system.
- Try different solvent systems to maximize the difference in Rf values (ΔRf).- Use a co-spot lane on your TLC plate where you spot both the starting material and the reaction mixture in the same location. This will help to resolve two spots if their Rf values are close.
Experimental Protocols
Protocol for Preparing a TLC Sample from a Reaction Mixture
Using a clean glass capillary or micropipette, withdraw a small aliquot (a few drops) of the reaction mixture.
Dissolve the aliquot in a small amount of a volatile solvent, such as dichloromethane or ethyl acetate, in a small vial to achieve a concentration of approximately 1 mg/mL.[11]
Prepare separate solutions of your starting materials (benzenesulfonohydrazide and the aldehyde/ketone) at a similar concentration to use as references.
General Protocol for TLC Monitoring
Prepare the TLC Plate:
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[9]
Mark equidistant points along the baseline for each sample you will spot (e.g., starting aldehyde/ketone, benzenesulfonohydrazide, co-spot, and reaction mixture).
Spot the Plate:
Using a clean capillary tube for each sample, spot a small amount of each solution onto its designated mark on the baseline.[12] The spot should be as small as possible (1-2 mm in diameter).
For the co-spot lane, first spot the starting materials and then, on the same spot, apply the reaction mixture.
Develop the Plate:
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[11]
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.
Carefully place the spotted TLC plate into the chamber and cover it.
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
Remove the plate and immediately mark the solvent front with a pencil.
Allow the plate to dry completely.
Visualize the Plate:
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
If necessary, use a chemical stain for further visualization by dipping the plate into the staining solution followed by gentle heating.
Visualizations
Caption: General workflow for monitoring a reaction using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
Technical Support Center: Work-up Procedures for Reactions Containing Benzenesulfonohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonohydrazide. Frequently Asked Q...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with benzenesulfonohydrazide?
A1: Benzenesulfonohydrazide is a flammable solid that can be ignited by heat, sparks, or flames.[1][2] It is also thermally unstable and may decompose, especially when heated in water, emitting toxic vapors.[1] It is crucial to handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and keep it away from ignition sources.
Q2: How can I monitor the progress of my reaction involving benzenesulfonohydrazide by Thin Layer Chromatography (TLC)?
A2: Due to its aromatic ring, benzenesulfonohydrazide and many of its derivatives are UV active. The most common and non-destructive method for visualizing your TLC plate is by using a UV lamp with short-waved (254 nm) light, where the spots will appear dark against a fluorescent green background.[3][4] For compounds that are not UV active, or for better visualization, various chemical stains can be used. Given the functional groups present, potassium permanganate stain (for oxidizable groups) or a p-anisaldehyde/sulfuric acid stain (general purpose) are often effective.[5][6][7]
Q3: What are the common byproducts in reactions using benzenesulfonohydrazide?
A3: Common byproducts can include unreacted benzenesulfonohydrazide, benzenesulfinic acid (or its corresponding sulfinate salt), and benzenesulfonic acid. The formation of these byproducts depends on the reaction conditions. For example, benzenesulfonohydrazides can yield sulfinic acid intermediates.[8]
Q4: Is benzenesulfonohydrazide soluble in water? What about its common byproducts?
A4: Benzenesulfonohydrazide itself is insoluble in water.[1][2] However, its acidic byproducts can be converted into their corresponding salts, which are typically water-soluble. For instance, benzenesulfonic acid can be deprotonated to form sodium benzenesulfonate, which is soluble in the aqueous phase.[9] This difference in solubility is key to separating them during an aqueous work-up.
Troubleshooting Guide
Issue 1: Quenching Excess Benzenesulfonohydrazide
Q: My reaction is complete, but I have an excess of benzenesulfonohydrazide. How do I safely quench it?
A: Excess benzenesulfonohydrazide can be quenched by carefully adding an aqueous solution. While there isn't a universal quenching agent for all reactions, a common strategy for related tosylhydrazones involves the addition of saturated aqueous ammonium chloride (NH₄Cl) or a dilute acid like 10% aqueous citric acid.[10] The quench should be performed slowly, especially if the reaction was run at a low temperature, to control any potential exotherm.
Experimental Protocol: General Quenching Procedure
Cool the reaction mixture in an ice bath (0 °C).
Slowly add the quenching solution (e.g., saturated aqueous NH₄Cl) dropwise with vigorous stirring.
Monitor the reaction flask for any signs of gas evolution or a significant temperature increase.
Once the addition is complete, allow the mixture to warm to room temperature before proceeding with the extraction.[10]
Q: During my aqueous work-up, I'm struggling to remove acidic byproducts like benzenesulfonic acid.
A: These acidic byproducts can be effectively removed by performing a liquid-liquid extraction with a basic aqueous solution. A wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution will convert the acidic byproducts into their water-soluble sodium salts, which will then partition into the aqueous layer.[9][11]
Experimental Protocol: Basic Aqueous Wash
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the mixture to a separatory funnel.
Add a volume of saturated aqueous NaHCO₃ solution.
Caution: Stopper the funnel, invert, and immediately vent to release any CO₂ gas that may have formed.
Shake the funnel gently at first, with frequent venting, then more vigorously for 1-2 minutes.
Allow the layers to separate and drain the aqueous layer.
Repeat the wash with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[9]
Byproduct
Recommended Wash Solution
Purpose
Benzenesulfonic Acid
Saturated Aqueous NaHCO₃
Converts the acid to its water-soluble sodium salt.
Benzenesulfinic Acid
Saturated Aqueous NaHCO₃
Converts the acid to its water-soluble sodium salt.
Unreacted Hydrazine
Dilute Aqueous HCl (e.g., 1M)
Converts the basic hydrazine to its water-soluble hydrochloride salt.
Issue 3: Product Purification and Crystallization
Q: My product is an oil, or it won't crystallize properly. What can I do?
A: Crystallization issues can be caused by residual impurities. If aqueous washes are insufficient, column chromatography may be necessary. For crystallization, ensure that all benzenesulfonohydrazide-related byproducts have been removed, as they can interfere with lattice formation.
Troubleshooting Steps for Crystallization:
Ensure Purity: Run a final purification step like column chromatography before attempting crystallization. A typical mobile phase for purifying products from benzenesulfonohydrazide reactions could be a mixture of ethyl acetate and hexanes.
Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where your product is soluble when hot but sparingly soluble when cold.
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of your product.[12]
Consider "Salting Out": If your product has some water solubility, adding brine (saturated NaCl) during the work-up can decrease its solubility in the aqueous layer and improve recovery in the organic phase.[9]
Q: I have a persistent emulsion during my liquid-liquid extraction.
A: Emulsions are common when working with complex mixtures. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution) and gently swirling the separatory funnel. The increased ionic strength of the aqueous layer often helps to force the separation of the layers.[9] If this fails, allowing the mixture to stand for a longer period or filtering the entire mixture through a pad of Celite can also be effective.
A Comparative Guide: Benzenesulfonohydrazide vs. Tosylhydrazide in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between benzenesulfonohydrazide and tosylhydrazide is a critical decision in the synthesis of alkenes and diazo compounds. While both reagents a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice between benzenesulfonohydrazide and tosylhydrazide is a critical decision in the synthesis of alkenes and diazo compounds. While both reagents are mainstays in classic organic reactions like the Shapiro and Bamford-Stevens reactions, their performance characteristics can significantly impact reaction outcomes, yields, and regioselectivity. This guide provides a comprehensive, data-driven comparison to inform your selection process.
At a Glance: Key Differences and Physicochemical Properties
Benzenesulfonohydrazide and its methylated analog, tosylhydrazide (p-toluenesulfonohydrazide), are both white crystalline solids. The primary structural difference is the presence of a methyl group on the benzene ring of tosylhydrazide, which can influence its reactivity and physical properties.
Soluble in polar organic solvents; sparingly soluble in water.[9]
Soluble in many organic solvents; insoluble in water and alkanes.
Stability
Thermally unstable and can decompose upon heating.[4] Flammable solid.[6][10]
Generally stable under normal storage conditions.[3]
Performance in Key Organic Reactions
The primary application of both reagents in organic synthesis is the conversion of aldehydes and ketones to alkenes and the in-situ generation of diazo compounds. This is predominantly achieved through the Shapiro and Bamford-Stevens reactions.
The Shapiro and Bamford-Stevens Reactions: A Brief Overview
Both reactions involve the base-mediated decomposition of a sulfonylhydrazone, which is formed by the condensation of an aldehyde or ketone with either benzenesulfonohydrazide or tosylhydrazide. The key distinction lies in the regioselectivity of the resulting alkene:
Shapiro Reaction: Typically employs strong, non-nucleophilic bases like organolithium reagents (e.g., n-butyllithium) and is known to favor the formation of the less substituted (kinetic) alkene.[11][12][13]
Bamford-Stevens Reaction: Uses stronger bases like sodium methoxide or sodium hydride and generally yields the more substituted (thermodynamic) alkene.[4][12]
The choice between the two reactions, and therefore the choice of sulfonohydrazide, is often dictated by the desired regiochemical outcome.
Comparative Performance Data
While direct, side-by-side comparative studies are limited in the literature, an analysis of published data provides insights into the typical performance of each reagent. Tosylhydrazide is more commonly reported in the literature for these reactions.
Table 2: Representative Yields in the Shapiro Reaction
Note: Data for benzenesulfonohydrazide in these specific named reactions with reported yields is scarce in readily available literature, highlighting the prevalence of tosylhydrazide in synthetic practice.
Synthesis of Diazo Compounds
Both benzenesulfonohydrazide and tosylhydrazide serve as precursors for the in-situ generation of diazo compounds, which are versatile intermediates in organic synthesis. The Bamford-Stevens reaction, in particular, is a common method for their preparation from tosylhydrazones.[4] These diazo compounds can then be used in a variety of transformations, including cyclopropanations and C-H insertion reactions.
Experimental Protocols
General Procedure for the Preparation of a Tosylhydrazone
A common method for the synthesis of tosylhydrazones involves the condensation of a ketone or aldehyde with tosylhydrazide.
Materials:
Ketone or aldehyde (1.0 eq)
Tosylhydrazide (1.0 eq)
Ethanol or Methanol
Acid catalyst (e.g., p-toluenesulfonic acid or HCl) (catalytic amount)
Procedure:
Dissolve the ketone or aldehyde and tosylhydrazide in a minimal amount of ethanol or methanol in a round-bottom flask.
Add a catalytic amount of the acid catalyst.
The reaction mixture is typically stirred at room temperature or gently heated under reflux.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the tosylhydrazone often crystallizes out of the solution upon cooling.
The solid product is collected by filtration, washed with a cold solvent, and dried.
For a more specific example, the preparation of benzaldehyde tosylhydrazone involves adding benzaldehyde to a swirled slurry of p-toluenesulfonylhydrazide in methanol.[7] The product crystallizes within minutes and can be collected in high yield (87-93%).[7]
General Procedure for the Shapiro Reaction
Materials:
Tosylhydrazone (1.0 eq)
Organolithium reagent (e.g., n-BuLi or MeLi) (2.0-2.2 eq)
Anhydrous aprotic solvent (e.g., THF, diethyl ether, or TMEDA)
Procedure:
Dissolve the tosylhydrazone in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to a low temperature (typically -78 °C).
Slowly add the organolithium reagent dropwise to the stirred solution.
After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for a specified period.
The reaction is then quenched by the addition of water or an electrophile.
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude alkene, which can be further purified by chromatography.
Logical Workflow for Reagent Selection
The decision between benzenesulfonohydrazide and tosylhydrazide often comes down to commercial availability, cost, and historical precedent in the literature for a specific transformation. The following workflow can guide the selection process.
Caption: A decision-making flowchart for selecting between benzenesulfonohydrazide and tosylhydrazide.
Signaling Pathway of the Shapiro Reaction
The mechanism of the Shapiro reaction involves the formation of a vinyllithium intermediate, which can then be quenched to yield the final alkene product.
Caption: Simplified reaction pathway of the Shapiro reaction.
Conclusion
Both benzenesulfonohydrazide and tosylhydrazide are effective reagents for the synthesis of alkenes and diazo compounds from carbonyl precursors. The existing literature heavily favors the use of tosylhydrazide , for which a greater volume of experimental data and established protocols are available. The primary differentiating factor in their application lies in the regiochemical control offered by the Shapiro (less substituted alkene) versus the Bamford-Stevens (more substituted alkene) reaction. While benzenesulfonohydrazide remains a viable alternative, researchers may find a more robust foundation of procedural knowledge and predictable outcomes with the more extensively studied tosylhydrazide. The ultimate choice will depend on the specific synthetic goals, substrate, and the desired balance between exploring less common reagents and relying on well-established methods.
A Comparative Analysis of Benzenesulfonohydrazide and Other Hydrazine Derivatives in Biological Applications
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the outcome of their research. Hydrazine derivatives, a versatile cl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the outcome of their research. Hydrazine derivatives, a versatile class of compounds, have garnered significant attention for their wide-ranging biological activities. This guide provides a comparative overview of benzenesulfonohydrazide and its derivatives against other classes of hydrazine compounds, supported by experimental data, to aid in the selection of appropriate molecules for further investigation.
This comparative guide delves into the anticancer and antimicrobial properties of various hydrazine derivatives, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided to ensure reproducibility. Furthermore, a representative signaling pathway potentially modulated by these bioactive compounds is visualized using the DOT language for Graphviz.
Anticancer Activity: A Quantitative Comparison
Hydrazine derivatives have shown considerable promise as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of various benzenesulfonyl hydrazide and other hydrazine derivatives against different cancer cell lines. It is important to note that the presented data is a compilation from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Hydrazine derivatives have demonstrated significant potential in this area. The table below presents the Minimum Inhibitory Concentration (MIC) values of various benzenesulfonyl hydrazones and other hydrazine derivatives against different microbial strains.
A general and efficient method for the synthesis of benzenesulfonyl hydrazones involves the condensation reaction between a benzenesulfonohydrazide and an appropriate aldehyde or ketone.
Materials:
Benzenesulfonohydrazide (or a substituted derivative)
Aldehyde or ketone
Ethanol (or other suitable solvent)
Catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) (optional)
Procedure:
Dissolve the benzenesulfonohydrazide in a suitable solvent.
Add the aldehyde or ketone to the solution.
The mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The addition of a catalytic amount of acid can accelerate the reaction.
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
Upon completion, the product often precipitates out of the solution upon cooling.
The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
96-well plates
Cells in culture
Test compounds (hydrazine derivatives)
MTT solution (typically 5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.
Signaling Pathway Visualization
Many anticancer agents exert their effects by modulating cellular signaling pathways that control cell proliferation, survival, and apoptosis. The following diagram illustrates a simplified, representative apoptosis signaling pathway that can be a target for bioactive hydrazine derivatives.
Validating Benzenesulfonohydrazide as a Chemical Probe for Enoyl Acyl Carrier Protein Reductase (InhA)
A Comparative Guide for Researchers This guide provides a comprehensive analysis of benzenesulfonohydrazide and its derivatives as chemical probes, with a specific focus on their validation for targeting the Mycobacteriu...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of benzenesulfonohydrazide and its derivatives as chemical probes, with a specific focus on their validation for targeting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). We present a comparative overview with alternative InhA inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and chemical biology endeavors.
Introduction to Benzenesulfonohydrazide as a Chemical Probe
Benzenesulfonohydrazide is a scaffold that has gained attention for its potential as a chemical probe, particularly in the context of anti-mycobacterial research. Its derivatives have been identified as inhibitors of InhA, a crucial enzyme in the type II fatty acid synthase (FAS-II) pathway of M. tuberculosis, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. The validation of any chemical probe requires rigorous assessment of its potency, selectivity, and target engagement within a cellular context.
Mechanism of Action: Targeting the InhA Signaling Pathway
The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins, a rate-limiting step in mycolic acid biosynthesis. Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. Benzenesulfonohydrazide-based inhibitors are designed to directly bind to InhA, thereby blocking its enzymatic activity.
Figure 1. Simplified signaling pathway of mycolic acid biosynthesis and the inhibitory action of a benzenesulfonohydrazide probe on InhA.
Comparative Performance Analysis
While data on the parent benzenesulfonohydrazide is limited, several studies have explored the efficacy of its derivatives as InhA inhibitors. Below is a comparison of a representative benzenesulfonohydrazide derivative with other classes of direct InhA inhibitors.
Table 1: In Vitro Potency and Efficacy of Direct InhA Inhibitors
Note: The presented data is a compilation from different studies and direct comparison should be made with caution. The lack of extensive public data on the parent benzenesulfonohydrazide necessitates the use of derivative data as a proxy for its potential.
Experimental Protocols for Probe Validation
To rigorously validate benzenesulfonohydrazide or its derivatives as chemical probes for InhA, the following experimental protocols are recommended.
InhA Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against purified InhA enzyme by monitoring the oxidation of NADH.
Materials:
Purified recombinant InhA enzyme
NADH
2-trans-dodecenoyl-CoA (DD-CoA)
Test compound (Benzenesulfonohydrazide derivative)
Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
96-well UV-transparent microplate
Spectrophotometer
Procedure:
Prepare serial dilutions of the test compound in the assay buffer.
Add NADH to each well to a final concentration of 250 µM.
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
Initiate the reaction by adding purified InhA enzyme to each well.
Monitor the decrease in absorbance at 340 nm over time.
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the chemical probe binds to its intended target, InhA, within intact bacterial cells.[6]
Unraveling the Transitory World of Benzenesulfonohydrazide Reactions: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in chemical reactions is paramount to optimizing syntheses and designing novel therapeutics. This guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in chemical reactions is paramount to optimizing syntheses and designing novel therapeutics. This guide provides a comparative computational analysis of benzenesulfonohydrazide reaction intermediates, offering insights into their stability and reactivity through quantitative data, detailed methodologies, and pathway visualizations.
Benzenesulfonohydrazides and their derivatives are a cornerstone in organic synthesis and medicinal chemistry, serving as precursors to a wide array of bioactive molecules.[1] The transient nature of their reaction intermediates, however, makes experimental characterization challenging. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these complex reaction mechanisms, providing invaluable data on the energetics and structures of these ephemeral species.
Comparative Analysis of Reaction Intermediates
Computational studies have shed light on the thermodynamics and kinetics of various reactions involving benzenesulfonohydrazide derivatives. The following table summarizes key quantitative data from computational analyses of reaction intermediates, offering a comparative overview of their energetic landscapes.
Note: The Julia-Kocienski olefination and hydrazine ozonation studies, while not directly on benzenesulfonohydrazide, involve structurally related sulfone and hydrazine moieties, providing valuable comparative insights into their reaction mechanisms.
The data clearly indicates a significant preference for the [3+2] cycloaddition pathway over nitrene formation in the reaction of benzenesulfonyl azides with oxabicyclic alkenes, with the exo approach being kinetically favored.[2] The low activation barrier for the formation of the Breslow intermediate in the N-heterocyclic carbene-catalyzed synthesis of sulfonohydrazones highlights the efficiency of this catalytic system.[3]
Visualizing Reaction Pathways
To further illuminate the reaction dynamics, the following diagrams, generated using the DOT language, illustrate key mechanistic pathways.
Figure 1. Reaction pathway for the [3+2] cycloaddition of benzenesulfonyl azide.
Figure 2. Workflow for NHC-catalyzed synthesis of phthalidyl sulfonohydrazones.
Detailed Methodologies
The accuracy and reliability of computational analyses are intrinsically linked to the chosen methodologies. The studies cited in this guide predominantly employ Density Functional Theory (DFT) for geometric optimization and energy calculations.
General Computational Protocol:
A typical computational workflow for analyzing these reaction intermediates involves:
Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized. A commonly used functional for this purpose is B3LYP or M06-2X, paired with a basis set such as 6-311+G(d,p).[4][6] For atoms like sulfur, a more flexible basis set like 6-311+G(2df,p) may be employed to account for the expanded valence shell.[4]
Frequency Calculations: To confirm the nature of the stationary points, harmonic vibrational frequency calculations are performed at the same level of theory. Minima on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while transition states are characterized by a single imaginary frequency.
Energy Calculations: Single-point energy calculations are often performed with a larger basis set to obtain more accurate energies. Solvent effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a located transition state connects the correct reactant and product.
Specific Methodologies from Cited Studies:
[3+2] Cycloaddition Study: Calculations were performed at the DFT M06-2X/6-311G(d,p) level to determine the activation barriers and rate constants for the reaction of benzenesulfonyl azide with an oxabicyclic alkene.[2]
NHC-Catalyzed Synthesis: The mechanistic pathway was investigated using DFT calculations to elucidate the formation of the Breslow intermediate.[3]
Julia-Kocienski Olefination: The study utilized the B3LYP functional with the 6-311+G(d,p) basis set for most atoms and 6-311+G(2df,p) for sulfur.[4]
Hydrazone Radical Scavenging: Geometry optimizations were carried out with the DFT-M06-2X functional and the 6-311+G(d,p) basis set to study the thermodynamics and kinetics of radical scavenging.[7]
This guide provides a snapshot of the computational landscape for benzenesulfonohydrazide reaction intermediates. The presented data and methodologies offer a foundation for researchers to compare reaction pathways, understand substituent effects, and ultimately design more efficient synthetic routes and novel chemical entities. The continued application of advanced computational techniques promises to further unravel the complexities of these important reactions.
Efficacy of Benzenesulfonohydrazide-Derived Inhibitors: A Comparative Guide for Enzyme-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The benzenesulfonohydrazide scaffold has emerged as a versatile pharmacophore in the design of potent and selective enzyme inhibitors. Its derivatives have...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonohydrazide scaffold has emerged as a versatile pharmacophore in the design of potent and selective enzyme inhibitors. Its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of the efficacy of benzenesulfonohydrazide-derived inhibitors against key enzymes, supported by quantitative data and detailed experimental protocols to aid in drug discovery and development efforts.
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA)
InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, essential for the synthesis of mycolic acids, a key component of the Mycobacterium tuberculosis cell wall.[1] It is the primary target of the frontline anti-tuberculosis drug isoniazid (INH).[1][2] However, the rise of INH resistance, often due to mutations in the KatG enzyme required for INH activation, necessitates the development of direct InhA inhibitors.[1][2][3]
Comparative Efficacy of InhA Inhibitors
Benzenesulfonohydrazide-tethered heterocyclic compounds have shown promise as direct inhibitors of InhA. Below is a comparison of their in vitro efficacy against the established anti-TB drug, isoniazid.
Lysine acetyltransferase 6A (KAT6A) is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histone H3.[6][7] Dysregulation of KAT6A is implicated in the progression of various cancers, making it a compelling therapeutic target.[6][8][9]
Comparative Efficacy of KAT6A Inhibitors
Benzoylsulfonohydrazides have been identified as potent inhibitors of KAT6A. Their performance is compared here with other known KAT6A inhibitors.
Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] Various isoforms are involved in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[12][13][14][15]
Comparative Efficacy of Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives, which are structurally related to benzenesulfonohydrazides, are well-established inhibitors of carbonic anhydrases. The following table compares their inhibitory potency (Ki) against several human CA isoforms with the clinically used drug, acetazolamide.
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[16] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[16][17]
Comparative Efficacy of Alpha-Glucosidase Inhibitors
Benzotriazinone sulfonamides have been investigated as alpha-glucosidase inhibitors. Their efficacy is compared below with acarbose, a widely prescribed anti-diabetic drug.
Detailed methodologies are crucial for the replication and validation of experimental findings.
InhA Enzymatic Inhibition Assay[4][5]
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[4]
Materials:
Purified recombinant InhA enzyme (10-100 nM final concentration).[4]
This biochemical assay measures the ability of a compound to inhibit the acetylation of a histone substrate by KAT6A. A common method is a radiometric assay that measures the incorporation of a radiolabeled acetyl group.
This spectrophotometric assay determines the inhibitory activity of a compound on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
A Comparative Guide to Diimide Generation: Benzenesulfonohydrazide and Alternatives for Alkene and Alkyne Reduction
For Researchers, Scientists, and Drug Development Professionals The reduction of carbon-carbon multiple bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The reduction of carbon-carbon multiple bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. While catalytic hydrogenation is a common approach, it often suffers from drawbacks such as catalyst poisoning, over-reduction, and harsh reaction conditions. Diimide (N₂H₂), a highly reactive and transient species, offers a mild and selective alternative for the syn-addition of hydrogen to alkenes and alkynes. This guide provides an objective comparison of benzenesulfonohydrazide (BSH) with other prominent reagents for the in-situ generation of diimide, supported by experimental data and detailed protocols.
Overview of Diimide Generation Methods
Diimide is typically generated in situ through various methods, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and safety. The most common precursors include sulfonylhydrazides, potassium azodicarboxylate, and the oxidation of hydrazine.[1]
Comparative Analysis of Diimide Precursors
This section details the performance of benzenesulfonohydrazide and its alternatives in diimide generation for the reduction of unsaturated bonds.
Benzenesulfonohydrazide (BSH)
Benzenesulfonohydrazide is a well-established reagent for diimide generation, typically through thermal decomposition in a suitable solvent.[2][3] While historically significant, its application in modern synthesis has been somewhat superseded by reagents that offer milder reaction conditions.
Advantages:
Readily available and relatively inexpensive.
Simple procedure involving heating the reagent with the substrate.
Disadvantages:
Requires elevated temperatures, which may not be suitable for thermally sensitive substrates.[4]
BSH is a flammable solid and can be toxic upon ingestion.[2]
2-Nitrobenzenesulfonylhydrazide (NBSH)
NBSH has emerged as a popular alternative, generating diimide under significantly milder conditions than BSH.[5] The presence of the ortho-nitro group facilitates the elimination of 2-nitrobenzenesulfinic acid at or below room temperature, a feature that is critical for its enhanced reactivity.[5][6]
Advantages:
Generates diimide at room temperature and under neutral pH.[5]
High yields and excellent chemoselectivity for a wide range of substrates.[6][7][8]
A one-pot protocol for its formation and subsequent use in reduction is available.[6][7]
Disadvantages:
Can be less stable than BSH, requiring storage at low temperatures.[5]
TPSH is another sterically hindered sulfonylhydrazide used for diimide generation, often in the presence of a base like triethylamine.[2]
Advantages:
The bulky isopropyl groups can influence selectivity in certain applications.
Disadvantages:
Higher molecular weight and cost compared to BSH.
Potassium Azodicarboxylate
This salt generates diimide upon protonation with a carboxylic acid, offering a non-thermal method for diimide production.[1][9]
Advantages:
Reaction proceeds at room temperature.
Byproducts are generally easy to remove.
Disadvantages:
Requires stoichiometric amounts of a proton source.
The reagent can be sensitive to moisture.
Oxidation of Hydrazine
The oxidation of hydrazine hydrate, often with oxygen or hydrogen peroxide and sometimes with a copper catalyst, is a common and economical method for generating diimide.[1][10]
Advantages:
Hydrazine hydrate is an inexpensive starting material.
Can be performed under mild conditions.
Disadvantages:
Hydrazine is a toxic and potentially explosive substance requiring careful handling.
The reaction can be slow and may require catalysts for efficient diimide generation.
Data Presentation: Performance Comparison
The following tables summarize the performance of various diimide precursors in the reduction of representative alkenes and alkynes.
Table 1: Comparison of Diimide Precursors for the Reduction of a Solid-Supported Alkene *
General Procedure for Diimide Reduction using Benzenesulfonohydrazide (BSH)
A solution of the alkene or alkyne and a slight excess of benzenesulfonohydrazide in a high-boiling solvent (e.g., DMF or diglyme) is heated at a temperature sufficient to induce decomposition of the hydrazide (typically >100 °C). The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude product, which may be purified by chromatography or distillation. Note: Due to the hazardous nature of BSH and the high temperatures required, this procedure should be carried out with appropriate safety precautions in a well-ventilated fume hood.
General Procedure for One-Pot NBSH Formation and Diimide Reduction[6][7]
To a solution of the alkene or alkyne (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added 2-nitrobenzenesulfonyl chloride (1.2 equiv). Hydrazine hydrate (1.5 equiv) is then added dropwise. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated by a standard aqueous workup followed by purification.
General Procedure for Diimide Reduction using Potassium Azodicarboxylate[9]
To a stirred suspension of potassium azodicarboxylate (2.0-3.0 equiv) and the alkene or alkyne (1.0 equiv) in an appropriate solvent (e.g., methanol or dioxane) at room temperature, a solution of a carboxylic acid (e.g., acetic acid, 4.0-6.0 equiv) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC). The reaction is then worked up by filtering off the solid byproducts and removing the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated to give the product.
In-Vitro Biological Activity of Benzenesulfonohydrazide Derivatives: A Comparative Guide
Benzenesulfonohydrazide derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. Researchers have exte...
Author: BenchChem Technical Support Team. Date: December 2025
Benzenesulfonohydrazide derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. Researchers have extensively explored their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the in-vitro biological performance of various benzenesulfonohydrazide derivatives, supported by experimental data and detailed methodologies to assist researchers and drug development professionals.
Recent studies have highlighted the cytotoxic potential of benzenesulfonohydrazide derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical enzymes such as carbonic anhydrases, which are overexpressed in many tumors and contribute to their survival and proliferation.
Comparative Cytotoxicity
The in-vitro cytotoxic activity of several benzenesulfonohydrazide and benzenesulfonamide derivatives has been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below for comparison.
A significant area of investigation for benzenesulfonamide derivatives is their ability to selectively inhibit specific enzymes implicated in disease progression. A key target is carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a crucial role in pH regulation in the hypoxic tumor microenvironment.[4]
Carbonic Anhydrase Inhibition
The inhibitory activity of benzenesulfonamide derivatives against human carbonic anhydrase isoforms, particularly the cancer-related CA IX and the cytosolic CA II, has been a major focus of research. Selective inhibition of CA IX over CA II is a desirable characteristic for potential anticancer agents to minimize off-target effects.
Benzenesulfonohydrazide derivatives have also demonstrated promising activity against various bacterial strains. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antibacterial Efficacy
The in-vitro antibacterial activity of novel 2,4,6-trimethylbenzenesulfonyl hydrazones was tested against a panel of Gram-positive bacteria. The MIC values are presented below, indicating the potential of these derivatives as antibacterial agents.
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[10]
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[9]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][12]
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.[12]
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[12]
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for the specific microorganism.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity, often using a colorimetric method based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[13]
Reagent Preparation: Prepare assay buffer, CA enzyme solution, substrate solution (p-NPA), and inhibitor solutions at various concentrations.[13]
Enzyme-Inhibitor Pre-incubation: The CA enzyme is pre-incubated with the test compounds (inhibitors) for a specific period to allow for binding.[13]
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (p-NPA) to the enzyme-inhibitor mixture.
Kinetic Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm over time using a microplate reader.[13]
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing a Key Anticancer Mechanism
The inhibition of carbonic anhydrase IX (CA IX) by benzenesulfonamide derivatives is a critical mechanism underlying their anticancer activity. The following diagram illustrates this signaling pathway in the context of a hypoxic tumor microenvironment.
Docking Dynamics: A Comparative Analysis of Benzenesulfonohydrazide-Based Ligands Across Diverse Protein Targets
A deep dive into the molecular interactions of benzenesulfonohydrazide derivatives reveals their versatile potential in targeting a range of proteins implicated in cancer, mycobacterial infections, and inflammatory respo...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the molecular interactions of benzenesulfonohydrazide derivatives reveals their versatile potential in targeting a range of proteins implicated in cancer, mycobacterial infections, and inflammatory responses. This guide provides a comparative overview of recent docking studies, offering researchers and drug development professionals a side-by-side look at the binding affinities and interaction patterns of these promising ligands.
Benzenesulfonohydrazide-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their synthetic tractability and ability to form key hydrogen bonds and other non-covalent interactions make them attractive candidates for the design of novel therapeutic agents. This comparative guide synthesizes data from several recent studies to illuminate the performance of these ligands against three distinct and clinically relevant protein targets: a key enzyme in breast cancer, a critical component of the Mycobacterium tuberculosis survival machinery, and a central player in the inflammatory cascade.
Quantitative Comparison of Binding Affinities
The following table summarizes the key quantitative data from docking studies of benzenesulfonohydrazide derivatives against their respective protein targets. Lower binding energy and inhibition constant (Ki) values are indicative of a more stable ligand-protein complex and potentially higher inhibitory activity.
The methodologies employed in the cited studies form the basis for the presented data. A general workflow for such docking studies is outlined below, followed by specific details from the referenced research where available.
A generalized workflow for molecular docking studies typically involves the following key steps:
Unveiling the Olefination Mechanisms of Benzenesulfonohydrazide: A Comparative Guide to the Bamford-Stevens and Shapiro Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkenes is a cornerstone of molecular construction. Benzenesulfonohydrazide and its derivatives, particularly p-toluenesulfon...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkenes is a cornerstone of molecular construction. Benzenesulfonohydrazide and its derivatives, particularly p-toluenesulfonylhydrazide (tosylhydrazide), are key reagents in two powerful named reactions for converting ketones and aldehydes into alkenes: the Bamford-Stevens and the Shapiro reactions. This guide provides a detailed comparison of these two methods, validating their mechanisms with experimental data, and offering clear protocols for their application.
The transformation of a carbonyl group into a carbon-carbon double bond is a fundamental process in organic synthesis. While numerous olefination methods exist, the Bamford-Stevens and Shapiro reactions offer a unique pathway via the decomposition of tosylhydrazones, the condensation products of carbonyl compounds and tosylhydrazide. The choice between these two reactions is dictated by the desired regiochemical outcome, which is in turn controlled by the selection of base and solvent, highlighting the nuanced mechanistic differences between them.
Distinguishing the Reaction Pathways: A Mechanistic Overview
The Bamford-Stevens and Shapiro reactions both commence with the formation of a tosylhydrazone from a ketone or aldehyde. However, their pathways diverge significantly based on the reaction conditions, leading to distinct intermediates and, consequently, different olefin products.
The Bamford-Stevens reaction typically employs protic solvents and bases such as sodium methoxide or sodium hydride.[1][2] Under these conditions, the reaction proceeds through the formation of a diazo intermediate. In protic media, this diazo compound can be protonated to form a diazonium ion, which then loses nitrogen to generate a carbocation. This carbocation intermediate subsequently eliminates a proton to yield the more substituted, thermodynamically stable alkene (Zaitsev product).[1][3] In aprotic solvents, the diazo compound can decompose to a carbene, which then undergoes a 1,2-hydride shift to also afford the more substituted alkene.[3][4]
In contrast, the Shapiro reaction utilizes two equivalents of a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent.[5] The first equivalent of the base deprotonates the hydrazone nitrogen, while the second abstracts a proton from the less sterically hindered α-carbon.[5] This results in the formation of a vinyldianion, which then eliminates the tosyl group and nitrogen gas to generate a vinyllithium intermediate. Quenching this intermediate with a proton source, such as water, yields the less substituted, kinetically favored alkene (Hofmann product).[4][6]
The fundamental difference in the intermediates—a carbocation/carbene in the Bamford-Stevens reaction versus a vinyllithium species in the Shapiro reaction—is the key to their differing regioselectivity.
Performance Comparison: Regioselectivity and Yield
The choice between the Bamford-Stevens and Shapiro reactions is often guided by the desired regioselectivity in the resulting alkene. The following table summarizes the typical outcomes for the olefination of an unsymmetrical ketone, 2-methylcyclohexanone, demonstrating the distinct product distributions.
As the data illustrates, the Bamford-Stevens reaction favors the thermodynamically more stable, more substituted alkene, while the Shapiro reaction provides a powerful method for the regioselective synthesis of the less substituted alkene.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these reactions. The following are representative protocols for the key steps involved.
Protocol 1: Synthesis of a Tosylhydrazone from a Ketone[8]
This procedure describes the general synthesis of a tosylhydrazone from a ketone, a necessary precursor for both the Bamford-Stevens and Shapiro reactions.
Materials:
Ketone (1.0 mmol)
p-Toluenesulfonylhydrazide (1.0 mmol)
Mortar and pestle
Procedure:
A mixture of the ketone (1.0 mmol) and p-toluenesulfonylhydrazide (1.0 mmol) is placed in a mortar.
The mixture is thoroughly ground with a pestle at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within minutes.
Upon completion, the solid product is collected. For many applications, the crude tosylhydrazone is of sufficient purity for the subsequent olefination reaction. If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
Protocol 2: The Bamford-Stevens Reaction (Protic Conditions)[9]
This protocol details the decomposition of a tosylhydrazone to an alkene using sodium and ethylene glycol.
Materials:
Tosylhydrazone (4.1 mmol)
Sodium (0.14 g)
Ethylene glycol (10 mL)
Hexane or ether
5% Sodium hydroxide solution
Saturated sodium chloride solution
Magnesium sulfate
Procedure:
Sodium (0.14 g) is dissolved in ethylene glycol (10 mL) by heating to 70 °C in a suitable reaction vessel.
The tosylhydrazone (4.1 mmol) is added to the solution.
The mixture is heated with vigorous stirring for 5 minutes at 70–80 °C.
The reaction mixture is then cooled to approximately 35 °C, and hexane or ether (15 mL) is added with continued stirring.
The organic layer is separated, and the aqueous layer is extracted multiple times with hexane or ether.
The combined organic extracts are washed with a 5% sodium hydroxide solution, followed by a saturated sodium chloride solution.
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the alkene product.
Protocol 3: The Shapiro Reaction[6]
This protocol describes the synthesis of an alkene from a tosylhydrazone using n-butyllithium.
Materials:
Tosylhydrazone (1.0 equiv)
n-Butyllithium (2.2 equiv)
Tetramethylethylenediamine (TMEDA)
Anhydrous hexane
Water or other electrophile for quenching
Diethyl ether
Saturated aqueous ammonium chloride solution
Magnesium sulfate
Procedure:
The tosylhydrazone is dissolved in a mixture of anhydrous hexane and TMEDA under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.
n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
The reaction is then carefully quenched by the slow addition of water or another suitable electrophile.
The mixture is diluted with diethyl ether and washed with a saturated aqueous ammonium chloride solution.
The organic layer is separated, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude alkene, which can be purified by distillation or chromatography.
Visualizing the Mechanisms and Workflows
To further clarify the distinct pathways of the Bamford-Stevens and Shapiro reactions, the following diagrams illustrate the key mechanistic steps and a general experimental workflow.
Caption: Mechanism of the Bamford-Stevens Reaction.
Caption: Mechanism of the Shapiro Reaction.
Caption: General Experimental Workflow.
Alternatives to Benzenesulfonohydrazide-Mediated Olefinations
While the Bamford-Stevens and Shapiro reactions are powerful, other olefination methods can be considered depending on the specific synthetic challenge. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction , utilize phosphorus ylides and phosphonate carbanions, respectively, to convert carbonyls to alkenes. These methods are particularly versatile and can be tuned to favor either E or Z isomers. The Julia olefination and its variants employ sulfone intermediates and offer excellent stereocontrol for the synthesis of E-alkenes. The choice of olefination strategy will ultimately depend on factors such as the desired regioselectivity and stereoselectivity, substrate compatibility, and reagent availability.
Conclusion
The Bamford-Stevens and Shapiro reactions, both originating from the versatile chemistry of benzenesulfonohydrazide derivatives, provide indispensable tools for the synthesis of alkenes from carbonyl compounds. Their divergent mechanistic pathways, governed by the choice of base and solvent, allow for the selective formation of either the thermodynamic or kinetic olefin product. For the synthetic chemist, a thorough understanding of these mechanisms, supported by quantitative data and reliable experimental protocols, is paramount for the strategic design and successful execution of complex molecular syntheses. This guide provides a foundational comparison to aid researchers in selecting the optimal conditions for their specific olefination needs.
Unveiling the Selectivity of Benzenesulfonohydrazide-Based Compounds: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount to ensuring both efficacy and safety. This guide provides a comparative analysis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount to ensuring both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity of benzenesulfonohydrazide-based compounds, leveraging available experimental data and drawing comparisons with the closely related and more extensively studied benzenesulfonamide derivatives.
Benzenesulfonohydrazides are a class of organic compounds characterized by a benzenesulfonyl group linked to a hydrazide moiety. This structural motif has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial. However, the potential for these compounds to interact with unintended biological targets—a phenomenon known as cross-reactivity—remains a critical area of investigation. This guide summarizes the current understanding of their selectivity and provides detailed experimental protocols for assessing cross-reactivity.
Comparative Analysis of Enzyme Inhibition
While comprehensive cross-reactivity panels for benzenesulfonohydrazide-based compounds are not extensively available in the public domain, we can infer potential off-target interactions by examining data from structurally similar benzenesulfonamide derivatives. The primary difference lies in the linker between the benzenesulfonyl group and the remainder of the molecule (hydrazide vs. amide). This seemingly small change can significantly influence the compound's three-dimensional conformation and hydrogen bonding capabilities, thereby altering its binding affinity for various enzymes.
Below are tables summarizing the inhibitory activities of benzenesulfonamide derivatives against key enzyme families often implicated in off-target effects. This data serves as a valuable reference point for predicting the potential cross-reactivity of benzenesulfonohydrazide analogs.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are involved in diverse physiological processes, making them a common target for drugs and a frequent source of off-target effects.
Compound Class
Target Isoform
Inhibition Constant (Kᵢ) / IC₅₀
Reference Compound
Pyridazine-based sulfonamides
hCA IX
4.9 - 58.1 nM (Kᵢ)
Acetazolamide
Pyridazine-based sulfonamides
hCA II
5.3 - 106.4 nM (Kᵢ)
Acetazolamide
N-phenylsulfonamide derivatives
hCA I
45.7 ± 0.46 nM (Kᵢ)
Acetazolamide
N-phenylsulfonamide derivatives
hCA II
33.5 ± 0.38 nM (Kᵢ)
Acetazolamide
Table 1: Inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for benzenesulfonyl-containing compounds to inhibit multiple CA isoforms with varying potency.[1][2]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
COX and LOX are key enzymes in the inflammatory pathway. Inhibition of these enzymes is the mechanism of action for many anti-inflammatory drugs, but off-target inhibition can lead to undesirable side effects.
Compound Class
Target Enzyme
IC₅₀
Selectivity
Pyridazine-based sulfonamides
COX-2
High (Index: 208-210)
Selective for COX-2 over COX-1
Pyridazine-based sulfonamides
5-LOX
Varies
-
Table 2: Inhibitory activity and selectivity of pyridazine-based sulfonamides against COX-2 and 5-LOX. The high selectivity index for COX-2 suggests that targeted modifications to the benzenesulfonyl scaffold can achieve isoform-specific inhibition.[1]
Experimental Protocols
To facilitate further research into the cross-reactivity of benzenesulfonohydrazide-based compounds, detailed methodologies for key in vitro assays are provided below.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory potency of a compound against a specific enzyme.
Materials:
Test compound (benzenesulfonohydrazide derivative)
Target enzyme (e.g., carbonic anhydrase, COX-2)
Substrate for the enzyme
Assay buffer
Reference inhibitor
96-well microplates
Microplate reader
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Serially dilute the test compound to obtain a range of concentrations.
In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (assay buffer and substrate without enzyme).
Pre-incubate the plate at the optimal temperature for the enzyme.
Initiate the enzymatic reaction by adding the substrate to all wells.
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
A stopped-flow technique is often employed to measure the inhibition of CA-catalyzed CO₂ hydration.
Procedure:
The assay is performed using a stopped-flow instrument to measure the pH change.
The reaction buffer contains a pH indicator (e.g., p-nitrophenol).
The enzyme and inhibitor are pre-incubated.
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.
The initial rates of the CA-catalyzed CO₂ hydration are determined by monitoring the change in absorbance of the pH indicator.
Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to the Michaelis-Menten equation, modified for competitive inhibition.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
General workflow for an in vitro enzyme inhibition assay.
Simplified signaling pathway of COX inhibition.
Conclusion and Future Directions
The available data, primarily from benzenesulfonamide analogs, suggests that benzenesulfonyl-containing compounds have the potential for cross-reactivity, particularly among isoforms of the same enzyme family like carbonic anhydrases. The degree of selectivity appears to be highly dependent on the specific substitutions on both the benzene ring and the hydrazide/amide moiety.
For drug development professionals, these findings underscore the importance of comprehensive selectivity profiling for any benzenesulfonohydrazide-based lead compound. The experimental protocols provided in this guide offer a starting point for such investigations. Future research should focus on generating robust cross-reactivity data for a diverse library of benzenesulfonohydrazide derivatives to establish clear structure-selectivity relationships. This will be crucial for the rational design of more specific and safer therapeutic agents based on this promising chemical scaffold.
Proper Disposal of Benzenesulfonohydrazide: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of benzenesulfonohydrazide, ensuring the safety of laboratory personnel and environmental protection. For researchers, scientists, and drug development professionals,...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidance for the safe handling and disposal of benzenesulfonohydrazide, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. Benzenesulfonohydrazide, a flammable and self-reactive solid, requires specific procedures for its safe disposal. This guide provides essential, step-by-step information for the proper handling and disposal of benzenesulfonohydrazide waste, promoting a secure and compliant laboratory environment.
Understanding the Hazards
Benzenesulfonohydrazide is classified as a flammable solid and a self-reactive substance.[1][2][3] This means it can be readily ignited by heat, sparks, or flames and may undergo self-decomposition, which can be triggered by heat or chemical reaction.[2][3][4][5] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4][5] It is also important to note its incompatibility with strong oxidizing agents and strong bases.[6]
May be toxic by ingestion. Contact may irritate skin, eyes, and mucous membranes.[2][3]
Personal Protective Equipment (PPE)
When handling benzenesulfonohydrazide, appropriate personal protective equipment is mandatory. This includes:
Eye Protection: Chemical safety goggles.
Hand Protection: Compatible chemical-resistant gloves.
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.
Respiratory Protection: In case of dust formation or inadequate ventilation, a suitable respirator should be worn.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and flames from the area.[2]
Ventilate the Area: Ensure adequate ventilation to disperse any dust.
Containment: Carefully sweep the solid material into a suitable, labeled container for disposal. Avoid creating dust.
Decontamination: Clean the spill area thoroughly.
Waste Disposal: The collected spill material must be disposed of as hazardous waste.
For large spills, it may be necessary to evacuate the area and contact your institution's environmental health and safety (EHS) department.
Proper Disposal Procedures
Due to its reactive nature, benzenesulfonohydrazide waste should be handled by a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this chemical waste in the laboratory without specific, validated procedures and the guidance of your EHS department.
Step 1: Waste Collection and Segregation
Collect all benzenesulfonohydrazide waste, including contaminated personal protective equipment and spill cleanup materials, in a designated and compatible waste container.
Do not mix benzenesulfonohydrazide waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.
Step 2: Packaging and Labeling
Use a container that is in good condition, compatible with the chemical, and has a secure lid.
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Benzenesulfonohydrazide."
Indicate the hazards associated with the waste (e.g., "Flammable Solid," "Reactive").
Step 3: Storage
Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arrange for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the benzenesulfonohydrazide waste.
Provide them with a clear and accurate description of the waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Benzenesulfonohydrazide
For Immediate Implementation by Laboratory Personnel This guide provides essential safety protocols and logistical plans for the handling and disposal of Benzenesulfonohydrazide (CAS No. 80-17-1).
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical plans for the handling and disposal of Benzenesulfonohydrazide (CAS No. 80-17-1). Adherence to these procedures is critical for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. Benzenesulfonohydrazide is a flammable solid that can be ignited by heat, sparks, or flames and may cause irritation to the skin, eyes, and mucous membranes.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling Benzenesulfonohydrazide. The following table summarizes the required PPE for various laboratory activities involving this compound.
Activity
Required Personal Protective Equipment
Receiving and Storage
- Safety glasses with side shields- Nitrile gloves
Weighing and Transfer
- Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US))[1]- Chemical-resistant gloves (e.g., Nitrile)- Fire/flame resistant laboratory coat- Full-face respirator if exposure limits are exceeded or irritation is experienced[1]
Experimental Use
- Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US))[1]- Chemical-resistant gloves (e.g., Nitrile)- Fire/flame resistant and impervious clothing[1]- Use within a chemical fume hood to ensure adequate ventilation
Spill Cleanup
- Positive-pressure, self-contained breathing apparatus (SCBA)[3]- Chemical protective clothing[3]- Chemical-resistant gloves- Safety goggles and face shield
Operational Plan: A Step-by-Step Guide for Safe Handling
This section outlines the procedural workflow for handling Benzenesulfonohydrazide from receipt to disposal, designed to minimize risk and ensure a safe laboratory environment.
Receiving and Inspection
Upon receipt, inspect the container for any signs of damage or leakage.
Verify that the container is properly labeled.
Wear safety glasses and nitrile gloves during inspection.
Storage
Store Benzenesulfonohydrazide in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]
Keep the container tightly closed when not in use.[6]
Store away from heat, sparks, open flames, and other ignition sources.[1] The storage temperature should not exceed 90°C.[4][5]
Handling and Use
All handling of Benzenesulfonohydrazide powder should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and minimize dust generation.[6]
Use non-sparking tools and explosion-proof equipment.[4][5]
Avoid breathing dust and prevent contact with skin and eyes.[4][5]
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
Spill and Emergency Procedures
Small Spill: In case of a small spill, eliminate all ignition sources.[2][3] Carefully sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[3][4][5]
Large Spill: For a large spill, evacuate the area immediately.[2][3] Isolate the spill area and prevent entry.[2][3] Contact your institution's environmental health and safety (EHS) department for assistance.
Fire: In case of fire, use a dry chemical, CO2, water spray, or regular foam extinguisher.[2][3] For a large fire, flood the area with water from a distance.[2][3]
Disposal Plan
All waste containing Benzenesulfonohydrazide must be considered hazardous waste.
Collect waste in a clearly labeled, sealed, and appropriate container.
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Store waste containers in a designated, well-ventilated area away from incompatible materials.
Arrange for disposal through your institution's licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Workflow for Safe Handling of Benzenesulfonohydrazide
The following diagram illustrates the key steps and decision points for the safe handling of Benzenesulfonohydrazide in a laboratory setting.
Caption: Workflow for the safe handling of Benzenesulfonohydrazide.
This comprehensive guide is intended to be a primary resource for the safe handling of Benzenesulfonohydrazide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work with this chemical. By prioritizing safety and adhering to these guidelines, you contribute to a secure and productive research environment.